molecular formula C4H10N2O B2608990 2-Amino-2-methylpropanamide CAS No. 1625-90-7; 16252-90-7

2-Amino-2-methylpropanamide

Cat. No.: B2608990
CAS No.: 1625-90-7; 16252-90-7
M. Wt: 102.137
InChI Key: ZIOBGZDFMKCKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-methylpropanamide is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.137. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOBGZDFMKCKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Gem-Dimethyl Effect: A Guide to Engineering Peptide Conformation with 2-Amino-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid 2-Amino-2-methylpropanamide, more commonly known as α-aminoisobutyric acid (Aib), is a cornerstone of modern peptide engineering. Its profound impact on peptide structure stems from the presence of a gem-dimethyl group on its α-carbon, which imparts exceptional conformational constraints. This phenomenon, known as the gem-dimethyl or Thorpe-Ingold effect, dramatically limits the accessible backbone torsion angles, making Aib a powerful helix-inducing residue. This guide provides a comprehensive technical overview of the stereochemical principles governing the gem-dimethyl effect, its influence on peptide secondary structure, the experimental methodologies for synthesizing and characterizing Aib-containing peptides, and its strategic applications in drug development, from enhancing proteolytic stability to designing novel antimicrobial agents and peptide mimetics.

The Stereochemical Foundation: The Thorpe-Ingold Effect in Peptides

The unique behavior of Aib-containing peptides is rooted in a fundamental principle of organic chemistry: the Thorpe-Ingold effect . First described in 1915, this effect observes that steric hindrance caused by geminal substituents on a carbon atom kinetically and thermodynamically favors intramolecular reactions and ring closures.[1][2] In the context of a peptide backbone, the two methyl groups on the Aib α-carbon act as bulky substituents that compress the N-Cα-C bond angle.[3]

This angle compression has a critical consequence: it severely restricts the free rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds.[4][5] While a simple amino acid like glycine has vast conformational freedom, the gem-dimethyl group of Aib sterically prevents the peptide backbone from adopting most conformations, including the extended structures required for β-sheets.[4][6] Instead, Aib residues are largely compelled to adopt φ and ψ angles that fall within the right- or left-handed helical regions of the Ramachandran plot.[6]

Ramachandran_Aib Figure 1: Ramachandran Plot Illustrating Conformational Restriction cluster_axes Figure 1: Ramachandran Plot Illustrating Conformational Restriction cluster_regions Figure 1: Ramachandran Plot Illustrating Conformational Restriction cluster_aib Figure 1: Ramachandran Plot Illustrating Conformational Restriction origin x_neg -180° x_pos 180° y_neg -180° y_pos 180° phi_label Φ (phi) psi_label Ψ (psi) beta β-Sheet alpha_R α-Helix (R) aib_R Aib (R) aib_L Aib (L)

Caption: Ramachandran plot showing general allowed regions for L-amino acids (blue) and the highly restricted helical regions for Aib (red).

Data Presentation: Comparative Dihedral Angles

The stark contrast in conformational freedom between Aib and other common amino acids is best illustrated by their allowed backbone dihedral angles.

Amino AcidTypical Φ (Phi) Angle RangeTypical Ψ (Psi) Angle RangeConformational Flexibility
Glycine (Gly)Broadly distributedBroadly distributedVery High
Alanine (Ala)-150° to -50°-80° to +160°Moderate
Aib -60° ± 20°, +60° ± 20° -30° ± 20°, +30° ± 20° Very Low[6]

Directing the Fold: Aib's Impact on Peptide Secondary Structure

The severe conformational constraints imposed by the gem-dimethyl effect make Aib an exceptionally potent director of secondary structure. By pre-organizing the peptide backbone into a helical fold, Aib minimizes the entropic penalty associated with folding.[7]

Induction of 3₁₀- and α-Helices

Aib residues strongly promote the formation of two primary types of right-handed helices: the 3₁₀-helix and the α-helix .[8][9]

  • 3₁₀-Helix: Characterized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. It features 3 residues per turn.[10][11] In shorter peptides (up to ~6 residues), the 3₁₀-helix is often the preferred conformation for Aib-rich sequences.[6][12]

  • α-Helix: Defined by a more classic hydrogen bond between residue i and residue i+4, with 3.6 residues per turn. In longer Aib-containing peptides, the α-helix becomes more dominant.[12][13]

The transition between these helical forms is a subject of intense study and can be influenced by peptide length, solvent, and flanking sequences.[8][12][14] The presence of Aib residues can induce helicity in neighboring residues, effectively propagating the helical structure along the peptide chain.[8]

Helix_Comparison Figure 2: Hydrogen Bonding Patterns in Helices cluster_310 3_10-Helix (i -> i+3) cluster_alpha α-Helix (i -> i+4) a1 C=O N-H Residue i a4 C=O N-H Residue i+3 a1:f1->a4:f2 a2 C=O N-H Residue i+1 a3 C=O N-H Residue i+2 b1 C=O N-H Residue i b5 C=O N-H Residue i+4 b1:f1->b5:f2 b2 C=O N-H Residue i+1 b3 C=O N-H Residue i+2 b4 C=O N-H Residue i+3

Caption: Comparison of the i→i+3 hydrogen bonding of a 3₁₀-helix and the i→i+4 bonding of an α-helix.

Experimental Workflows: Synthesis and Characterization

The unique properties of Aib necessitate specialized protocols for both its incorporation into peptides and the subsequent structural analysis.

Synthesis of Aib-Containing Peptides

The steric hindrance of the gem-dimethyl group makes the Aib residue notoriously difficult to couple during peptide synthesis.[15] Standard coupling reagents often result in low yields. Modern automated solid-phase peptide synthesis (SPPS) protocols have overcome this challenge.

Experimental Protocol: Automated SPPS of an Aib-Peptide

This protocol describes a self-validating system for the synthesis of Aib-containing peptides using Fmoc chemistry on an automated synthesizer.

  • Resin Selection and Loading:

    • Choose a suitable solid support (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).[16]

    • The first C-terminal amino acid is pre-loaded onto the resin.

    • Causality: The choice of resin dictates the C-terminal functionality of the final cleaved peptide.

  • Synthesis Cycle (Iterative):

    • Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).

    • Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.

    • Validation: Perform a quantitative ninhydrin (Kaiser) test to confirm the presence of a free primary amine. A positive result (blue bead color) indicates successful deprotection.[17] If the test is negative or weak, the deprotection step is repeated.

    • Coupling:

      • Activate the incoming Fmoc-Aib-OH (or other Fmoc-amino acid) using a highly efficient coupling reagent mixture. A recommended system for the hindered Aib residue is diisopropylcarbodiimide (DIC) in the presence of a base and an activating agent like Oxyma Pure.[18]

      • Add the activated amino acid solution to the resin and allow it to react for a specified time (often longer for Aib).

    • Washing: Wash the resin with DMF to remove excess reagents.

    • Validation: Perform a ninhydrin test again. A negative result (clear/yellow beads) indicates >99.5% coupling efficiency. If positive, a recoupling step is performed.[17]

    • Capping (Optional): To terminate any unreacted chains, the resin can be treated with an acetylating agent like acetic anhydride.

  • Cleavage and Final Deprotection:

    • After the final residue is coupled, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[17]

    • Causality: The scavengers (H₂O, TIS) protect sensitive residues from reactive cations generated during cleavage.

  • Purification and Verification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verify the final product's identity and purity by mass spectrometry (e.g., ESI-MS).[17]

SPPS_Workflow Figure 3: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow start Start: Resin with Protected Amino Acid deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA-OH, DIC/Oxyma) wash1->coupling wash2 Wash (DMF) coupling->wash2 final_aa Final Amino Acid Coupled? wash2->final_aa final_aa->deprotection No cleavage 3. Cleavage from Resin & Side-Chain Deprotection (TFA) final_aa->cleavage Yes purification 4. Purification (RP-HPLC) & Verification (MS) cleavage->purification

Caption: A typical iterative cycle for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conformational Analysis Techniques

A multi-faceted approach is required to fully characterize the conformation of Aib-containing peptides.

Circular Dichroism (CD) Spectroscopy CD spectroscopy is a rapid, low-concentration method to assess the overall secondary structure content of a peptide in solution. Helical peptides, including those rich in Aib, exhibit a characteristic CD spectrum with two negative bands at approximately 222 nm (n-π* transition) and 205 nm (π-π* transition).[19][20][21] The intensity of these bands correlates with the degree of helicity.[18] However, it is important to note that CD spectroscopy alone generally cannot reliably distinguish between 3₁₀- and α-helical conformations, as both produce similar spectra.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides high-resolution structural information in solution. Key NMR experiments for Aib-peptide analysis include:

  • ¹H NMR: Analyzing the chemical shifts of amide (NH) protons. Protons involved in intramolecular hydrogen bonds (like those in a helix) are shielded from the solvent and exhibit distinct chemical shifts.[22][23]

  • Temperature Dependence: Measuring the change in NH proton chemical shifts with temperature. A small temperature coefficient indicates a solvent-shielded, hydrogen-bonded proton, confirming helical structure.[24]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This technique detects protons that are close in space (<5 Å). The pattern of NOEs is diagnostic of the helix type. For instance, the presence of αH(i) to HN(i+3) connectivities is a hallmark of a 3₁₀-helix, while αH(i) to HN(i+4) connectivities indicate an α-helix.[25]

X-ray Crystallography For peptides that can be crystallized, single-crystal X-ray diffraction provides the most definitive, high-resolution structural data. It allows for the precise determination of bond lengths, bond angles, and the backbone (φ, ψ) torsion angles, offering unambiguous confirmation of the peptide's conformation in the solid state.[6] Many of the foundational studies on Aib peptides have relied on crystallographic data to establish their strong preference for helical structures.[6]

Applications in Peptide Engineering and Drug Development

The ability of Aib to enforce a stable, predictable helical conformation makes it an invaluable tool for addressing common challenges in peptide-based drug development.

  • Enhanced Proteolytic Stability: The steric bulk of the gem-dimethyl group physically shields the adjacent peptide bonds from cleavage by proteases. This significantly increases the peptide's in vivo half-life, a critical parameter for therapeutic efficacy.[7][26]

  • Helical Peptide Mimetics: Many critical protein-protein interactions are mediated by helical domains. Peptides designed to disrupt these interactions often lack a stable helical structure in solution. Incorporating Aib can pre-organize these peptides into their bioactive helical conformation, enhancing receptor binding and overall potency.[26]

  • Antimicrobial Peptides (AMPs): The antimicrobial activity of many AMPs depends on their ability to form an amphipathic helix to disrupt bacterial membranes.[27][28] Introducing Aib residues can stabilize this helical structure, leading to enhanced bactericidal potency and improved stability against bacterial proteases.[29][30]

  • Ion Channel Formers: Nature provides a blueprint for Aib's function in the form of peptaibols, a class of fungal antibiotics rich in Aib (e.g., Alamethicin).[31] Their highly stable helical structures allow them to insert into cell membranes and form transmembrane ion channels, demonstrating the power of Aib in creating robust membrane-active agents.[6][31]

  • Improved Pharmacokinetics: By reducing conformational flexibility, Aib minimizes the entropic penalty upon target binding, which can improve binding affinity.[7] The overall stability and constrained structure can also contribute to improved bioavailability and distribution.[7]

Conclusion

The gem-dimethyl effect, as embodied by the 2-Amino-2-methylpropanamide residue, is a simple yet powerful tool for rational peptide design. By imposing severe, predictable constraints on the peptide backbone, Aib serves as a reliable helix inducer, a stabilizer against proteolytic degradation, and a means to pre-organize peptides into their bioactive conformations. For researchers and drug developers, a thorough understanding of the stereochemical principles behind this effect, combined with robust synthetic and analytical methodologies, unlocks the potential to engineer next-generation peptide therapeutics with enhanced stability, potency, and pharmacokinetic profiles.

References

  • Keiderling, T. A., et al. (2007). Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations. ACS Publications. [Link]

  • Ishii, H., et al. (1989). Synthesis and conformational analysis of Aib-containing peptide modelling for N-glycosylation site in N-glycoprotein. PubMed. [Link]

  • Balaram, P., et al. (1982). Circular dichroism studies of α-aminoisobutyric acid-containing peptides: Chain length and solvent effects in alternating Aib-L. SciSpace. [Link]

  • Schweitzer-Stenner, R., et al. (N/A). The Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored b. AWS. [Link]

  • Polo, A., et al. (2005). Conformational studies of Aib-rich peptides containing lactam-bridged side chains: evidence of 3(10)-helix formation. PubMed. [Link]

  • Balaram, P., et al. (N/A). Circular dichroism studies of helical oligopeptides: Can 310 and α‐helical conformations be chiroptically distinguished?. Scilit. [Link]

  • Toniolo, C., et al. (1993). Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution). PubMed. [Link]

  • Sudha, T. S., et al. (1983). Circular dichroism studies of helical oligopeptides. Can 3(10) and alpha-helical conformations be chiroptically distinguished?. PubMed. [Link]

  • Karle, I. L., et al. (1994). Facile transition between 3(10)- and alpha-helix: structures of 8-, 9-, and 10-residue peptides containing the -(Leu-Aib-Ala)2-Phe-Aib- fragment. PMC. [Link]

  • Iqbal, M., et al. (1981). 1H N.M.R. studies of protected alpha-aminoisobutyric acid containing peptides. Chemical shift nonequivalence of benzyloxycarbonyl methylene protons. PubMed. [Link]

  • Mayol, L., et al. (2001). Conformational study of an Aib-rich peptide in DMSO by NMR. ResearchGate. [Link]

  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. PubMed. [Link]

  • Wikipedia. (N/A). Thorpe–Ingold effect. Wikipedia. [Link]

  • Rios, S., et al. (2024). Revisiting 310-helices: biological relevance, mimetics and applications. MDPI. [Link]

  • Sudha, T. S., et al. (2011). Circular dichroism studies of helical oligopeptides: can 310 and α-helical conformations be chiroptically distinguished?. Publications of the IAS Fellows. [Link]

  • Zanuy, D., et al. (2001). Conformational study of an Aib-rich peptide in DMSO by NMR. PubMed. [Link]

  • Numata, M., et al. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications (RSC Publishing). [Link]

  • Toniolo, C., et al. (1993). Control of peptide conformation by the Thorpe-Ingold effect. ResearchGate. [Link]

  • LifeTein. (N/A). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Sreerama, S. G., et al. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. PubMed. [Link]

  • Kim, M., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. PMC. [Link]

  • Balaram, P. (1987). The stereochemistry of peptides containing alpha-aminoisobutyric acid. PubMed. [Link]

  • Karle, I. L., et al. (N/A). 310 Helix Versus .alpha.-Helix: A Molecular Dynamics Study of Conformational Preferences of Aib and Alanine. Journal of the American Chemical Society. [Link]

  • De Zotti, M., et al. (2022). Study of intramolecular aminolysis in peptides containing N-alkylamino acids at position 2. ResearchGate. [Link]

  • Conlon, J. M., et al. (2007). Effect of aminoisobutyric acid (Aib) substitutions on the antimicrobial and cytolytic activities of the frog skin peptide, temporin-1DRa. ResearchGate. [Link]

  • Wikipedia. (N/A). 2-Aminoisobutyric acid. Wikipedia. [Link]

  • Balaram, P., et al. (1982). Membrane channel forming polypeptides. Molecular conformation and mitochondrial uncoupling activity of antiamoebin, an alpha-aminoisobutyric acid containing peptide. PubMed. [Link]

  • Conformation: Thorpe-Ingold Effect. (2022). YouTube. [Link]

  • Thorpe-Ingold Effect. (2016). Chem-Station Int. Ed.. [Link]

  • Mondal, T., et al. (2021). Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. MDPI. [Link]

  • Ghasemabadi, A., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands. [Link]

  • Wikipedia. (N/A). 310 helix. Wikipedia. [Link]

  • LibreTexts, B. (2024). 4.2: Secondary Structure and Loops. Biology LibreTexts. [Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. UCLA – Chemistry and Biochemistry. [Link]

  • AAPPTec. (N/A). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Tristram-Nagle, S., et al. (2024). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. MDPI. [Link]

  • Clayden, J., et al. (2013). Scheme 3. Two Controlling Amino Acids a. ResearchGate. [Link]

  • van den Heuvel, M. (2005). Stabilization of peptide structure by non-covalent interactions. Radboud Repository. [Link]

  • Li, W., et al. (2023). A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. MDPI. [Link]

  • Wilson, J. L., et al. (2022). Cyclisation strategies for stabilising peptides with irregular conformations. RSC Publishing. [Link]

  • Liu, L., et al. (2017). Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Solid-Phase Synthesis of H-Aib-NH₂

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), into peptide sequences is a key strategy for developing potent and stable peptidomimetics. Aib's unique gem-dimethyl substitution on the α-carbon enforces a helical conformation and provides exceptional resistance to enzymatic degradation.[1][2] However, this same structural feature presents a significant challenge in peptide synthesis due to severe steric hindrance.[3][4] This document provides a comprehensive guide and detailed protocols for the successful solid-phase peptide synthesis (SPPS) of H-Aib-NH₂, a simple yet representative model that encapsulates the fundamental challenges of Aib chemistry. We will delve into the rationale behind strategic choices, from resin and coupling reagents to cleavage conditions, offering field-proven insights for researchers, scientists, and drug development professionals.

The Challenge: Overcoming the Steric Hindrance of Aib

The primary obstacle in synthesizing Aib-containing peptides is the steric bulk of the two methyl groups on the α-carbon. This steric shield impedes the approach of the activated carboxyl group of Fmoc-Aib-OH to the resin-bound free amine, drastically slowing down the rate of peptide bond formation.[3][4][5]

Consequences of Steric Hindrance:

  • Incomplete Coupling: Standard coupling protocols are often insufficient to drive the reaction to completion, resulting in the most common side product: deletion sequences (peptides lacking the Aib residue).[4]

  • Low Yields: Failed coupling events directly translate to a lower yield of the target peptide.

  • Aggregation: While less of a concern for a dipeptide, Aib-rich sequences are prone to forming rigid helical structures that can aggregate on-resin, further blocking reactive sites.[6]

Successfully synthesizing H-Aib-NH₂ requires a carefully optimized strategy that directly addresses these challenges, primarily through the selection of highly potent reagents and optimized reaction conditions.

Strategic Synthesis Design for H-Aib-NH₂

A robust SPPS strategy is built on a series of logical choices. For H-Aib-NH₂, the following components are critical for success.

Solid Support: Rink Amide Resin

To obtain a C-terminal amide (–NH₂), the synthesis must be performed on a resin designed to yield this functionality upon cleavage. The Rink Amide resin is the standard choice for this purpose.[7][8] Its linker is cleaved under standard acidic conditions (e.g., high percentage Trifluoroacetic Acid) to release the peptide as a C-terminal amide.

Coupling Reagents: The Key to Success

Standard carbodiimide activators like DIC, especially when paired only with HOBt, are often inefficient for coupling sterically hindered residues like Aib.[9] The synthesis of Aib-containing peptides necessitates the use of more powerful, highly reactive coupling reagents.

Recommended Reagent Classes:

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its safer, non-explosive oxyma-based counterpart COMU are among the most effective for difficult couplings.[3][10] They form highly reactive OAt or Oxyma esters, which are more potent acylating agents than the OBt esters generated by older reagents like HBTU.[3][10]

  • Phosphonium Salts: Reagents like PyAOP (7-Aza-benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) are also highly efficient and function similarly to HATU.[3][9]

  • Carbodiimide with Advanced Additives: The combination of DIC and Oxyma Pure has proven to be a powerful, cost-effective, and safe option, particularly in microwave-assisted SPPS, for driving hindered couplings to completion.[11][12]

For this protocol, we will detail the use of HATU, which remains a gold standard for challenging couplings.

Reaction Conditions
  • Solvent: High-purity, peptide synthesis-grade N,N-Dimethylformamide (DMF) is the standard solvent. For longer, aggregation-prone Aib sequences, N-Methyl-2-pyrrolidone (NMP) may offer superior solvating properties.[3]

  • Temperature: While room temperature synthesis is possible with potent reagents, reaction times may be long. Microwave-assisted SPPS can dramatically accelerate the coupling of Aib, often reducing reaction times from hours to minutes and significantly improving efficiency.[5][13][14]

  • Double Coupling: A highly effective and common strategy is to perform the coupling step twice ("double coupling").[3] After the first coupling, the vessel is drained and a fresh solution of activated Fmoc-Aib-OH is added to acylate any remaining free amines.

Visualized Workflow for H-Aib-NH₂ Synthesis

The following diagrams illustrate the overall synthesis workflow and the mechanism of coupling agent activation.

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Free_Amine H₂N-Resin Deprotection1->Free_Amine Coupling Fmoc-Aib-OH Coupling (HATU/DIPEA) Free_Amine->Coupling Fmoc_Aib_Resin Fmoc-Aib-Resin Coupling->Fmoc_Aib_Resin Deprotection2 Final Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Aib_Resin->Deprotection2 H_Aib_Resin H-Aib-Resin Deprotection2->H_Aib_Resin Cleavage Cleavage from Resin (TFA/TIS/H₂O) H_Aib_Resin->Cleavage Crude_Peptide Crude H-Aib-NH₂ Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Final_Product Pure H-Aib-NH₂ Purification->Final_Product

Caption: SPPS workflow for the synthesis of H-Aib-NH₂.

HATU_Activation cluster_reactants Reactants cluster_products Activated Species Fmoc_Aib Fmoc-Aib-OH (Carboxylic Acid) Active_Ester Fmoc-Aib-OAt (Highly Reactive Ester) Fmoc_Aib->Active_Ester + HATU + DIPEA HATU HATU HATU->Active_Ester DIPEA DIPEA (Base) DIPEA->Active_Ester Byproduct Tetramethylurea Active_Ester->Byproduct Reaction with Amine

Caption: Activation of Fmoc-Aib-OH with HATU coupling reagent.

Detailed Experimental Protocols

Materials and Reagents
Reagent / MaterialPurpose
Rink Amide MBHA ResinSolid support for C-terminal amide synthesis
Fmoc-Aib-OHProtected amino acid building block
HATUCoupling reagent
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base for activation
PiperidineReagent for Fmoc group removal
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactions
Dichloromethane (DCM)Solvent for resin washing
Trifluoroacetic Acid (TFA)Reagent for cleavage and deprotection
Triisopropylsilane (TIS)Scavenger to trap reactive cations
Diethyl Ether (cold)For precipitation of the crude peptide
Kaiser Test KitTo monitor coupling reaction completion
Protocol 1: Solid-Phase Synthesis of H-Aib-Resin

This protocol is described for a 0.1 mmol synthesis scale.

  • Resin Swelling:

    • Place Rink Amide resin (0.1 mmol) into a peptide synthesis vessel.

    • Add DMF (~10 mL/g of resin) and agitate for 30-60 minutes to swell the resin beads.[7]

    • Drain the DMF.

  • Initial Fmoc Deprotection (of the Rink Amide Linker):

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.[7]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Fmoc-Aib-OH Coupling (HATU Activation):

    • Pre-activation: In a separate vessel, dissolve Fmoc-Aib-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF. Add DIPEA (8 eq., 0.8 mmol) and swirl gently for 1-2 minutes.[3][4] Caution: Do not let the pre-activation proceed for too long.

    • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For notoriously difficult couplings, this time can be extended or performed at a moderately elevated temperature (e.g., 35-40°C).[4]

  • Monitoring the Coupling Reaction:

    • Remove a small sample of resin beads (~1-2 mg), wash them thoroughly with DMF and then DCM, and dry them.

    • Perform a Kaiser test .[4] A negative result (yellow beads) indicates that all primary amines have been acylated and the coupling is complete.

    • If the Kaiser test is positive (blue/purple beads), the coupling is incomplete. Drain the reaction solution and perform a second coupling (double coupling) by repeating step 4.3.[3]

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove all soluble reagents and by-products.

  • Final Fmoc Deprotection:

    • To generate the free N-terminal amine of Aib, perform a final deprotection step as described in step 4.2.

    • After deprotection, wash the H-Aib-Resin thoroughly with DMF (5 x 10 mL), followed by DCM (3 x 10 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage and Peptide Isolation
  • Prepare the Cleavage Cocktail:

    • In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[7] For 10 mL of cocktail, use 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL deionized water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment.

    • The TIS and water act as scavengers to quench reactive carbocations generated during cleavage, preventing side reactions.[15]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (~10 mL per 0.1 mmol of resin).

    • Agitate at room temperature for 2-3 hours.[7]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate (which contains the peptide) into a fresh centrifuge tube.

    • Add the filtrate dropwise to a larger volume of ice-cold diethyl ether (e.g., 40-50 mL). A white precipitate (the crude peptide) should form.

    • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation. Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic by-products.

    • After the final wash, dry the white peptide powder under vacuum.

Purification, Characterization, and Troubleshooting

The dried crude product should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS), which should show a mass corresponding to H-Aib-NH₂.

ProblemProbable CauseRecommended Solution
Positive Kaiser test after coupling Incomplete acylation due to steric hindrance.[4]Perform a second coupling ("double coupling") with fresh reagents.[3] Switch to a more potent coupling reagent (e.g., COMU) or use microwave heating.[10][14]
Low final yield of crude peptide Inefficient coupling leading to deletion sequences. Loss during precipitation.Optimize coupling conditions as above. Ensure efficient precipitation by using a sufficient volume of cold ether and allowing adequate time at low temperature.
Peptide is insoluble after drying Aib-containing peptides can be hydrophobic and aggregate.[1][6]Dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF first, then slowly add the aqueous buffer dropwise while vortexing.[1]
Mass spec shows target mass +56 Incomplete removal of a tert-butyl group (from a side chain, not applicable here but a common issue).Extend cleavage time or perform cleavage at a slightly elevated temperature. Ensure the cleavage cocktail is fresh.

References

  • Carpino, L. A., et al. (n.d.). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. National Institutes of Health. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Texier-Boullet, F., et al. (2007). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. SpringerLink. [Link]

  • Li, P., & Xu, J.-C. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. ResearchGate. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Academia.edu. (n.d.). A cleavage cocktail for methionine-containing peptides. Academia.edu. [Link]

  • Gyros Protein Technologies. (2019). Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies. [Link]

  • Google Patents. (2013). Process for the synthesis of (aib8,35)hglp-1(7-36).
  • Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]

  • Kar, A., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (2025). Green Chemistry. RSC Publishing. [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. CDN. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • ResearchGate. (2022). What can be the Fmoc-Amino acid derivative, resin and cleavage cocktail used for Histidine containing solid phase peptide synthesis?. ResearchGate. [Link]

  • Kar, A., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. PubMed. [Link]

  • Bar-Nahum, I., et al. (2003). Dipeptides containing the alpha-aminoisobutyric residue (Aib) as ligands: preparation, spectroscopic studies and crystal structures of copper(II) complexes with H-Aib-X-OH (X=Gly, L-Leu, L-Phe). PubMed. [Link]

  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. Wikipedia. [Link]

Sources

Using H-Aib-NH2 as a C-terminal capping group in peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis & Stabilization of C-Terminal H-Aib-NH₂ Peptides

Abstract

The incorporation of


-aminoisobutyric acid (Aib) as a C-terminal capping group (H-Aib-NH₂) is a potent strategy in modern peptidomimetics to enhance metabolic stability and constrain conformational flexibility. However, the steric bulk of the gem-dimethyl group presents significant synthetic challenges, particularly during the acylation of the Aib amine. This guide details the mechanistic rationale for Aib capping and provides an optimized Solid-Phase Peptide Synthesis (SPPS) protocol to overcome the "steric wall" associated with Aib coupling.

Part 1: Scientific Rationale & Mechanism

The Gem-Dimethyl Effect & Conformational Locking

Aib is an achiral, non-proteinogenic amino acid. Unlike Alanine, which has one methyl group, Aib possesses two methyl groups at the


-carbon. This structural feature induces the Thorpe-Ingold effect  (gem-dimethyl effect), which severely restricts the rotation of 

and

torsion angles.
  • Helix Induction: Aib strongly promotes

    
    -helix or 
    
    
    
    -helix formation.[1][2] Placing it at the C-terminus acts as a "structural lock," preventing the fraying of the peptide tail.
  • Proteolytic Resistance: The steric bulk prevents carboxypeptidases from accessing the peptide bond. Converting the C-terminal carboxyl to an amide (H-Aib-NH₂) further eliminates the negative charge dipole, enhancing membrane permeability and half-life.

Structural Logic Diagram

The following diagram illustrates how Aib integration leads to enhanced therapeutic properties.

Aib_Mechanism Aib_Struct Aib Structure (Gem-dimethyl) Steric_Bulk Steric Hindrance (Restricted u03C6/u03C8 angles) Aib_Struct->Steric_Bulk Helix_Ind Helix Induction (3-10 or Alpha) Steric_Bulk->Helix_Ind Conformational Lock Enz_Block Enzymatic Blockade (Steric Shield) Steric_Bulk->Enz_Block Access Denial Stability Enhanced Metabolic Stability Helix_Ind->Stability Permeability Improved Permeability Helix_Ind->Permeability Dipole Masking Enz_Block->Stability

Figure 1: Mechanistic pathway showing how the structural properties of Aib translate to therapeutic benefits.

Part 2: Experimental Protocol (SPPS)

Disclaimer: This protocol assumes standard Fmoc chemistry safety practices. All steps should be performed in a fume hood.

Critical Synthesis Challenges

The synthesis of C-terminal Aib peptides involves two distinct challenges:

  • Coupling Aib to the Resin: Generally straightforward.

  • Coupling onto Aib (The Bottleneck): This is the failure point. The amine group of the resin-bound Aib is shielded by the two methyl groups, making nucleophilic attack on the incoming amino acid extremely sluggish. Standard HBTU/DIC protocols will fail here.

Materials & Reagents
ComponentSpecificationPurpose
Resin Rink Amide MBHA (Loading 0.3–0.5 mmol/g)Low loading reduces inter-chain aggregation.
Activator HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)High-efficiency coupling agent for hindered amines.
Additive HOAt (1-Hydroxy-7-azabenzotriazole)Suppresses racemization and enhances rate.
Base TMP (2,4,6-Trimethylpyridine / Sym-collidine)Weaker base than DIEA; prevents premature Fmoc removal at high temp.
Solvent DMF (Dimethylformamide)Standard solvent.[3]
Step-by-Step Workflow

Step 1: Resin Preparation & Aib Loading

  • Swell Resin: Place Rink Amide MBHA resin in the reaction vessel. Swell in DCM for 20 min, then wash with DMF (

    
    ).
    
  • Fmoc Deprotection (Linker): Treat with 20% Piperidine/DMF (

    
     min).[4] Wash with DMF (
    
    
    
    ).[4][5]
  • Coupling Fmoc-Aib-OH:

    • Mix Fmoc-Aib-OH (5 eq), HATU (5 eq), and DIEA (10 eq) in DMF.

    • Add to resin.[3][6][7][8][9][10][11][12] Shake for 1 hour at Room Temperature .

    • Note: Coupling to the linker is not sterically hindered.

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ).

Step 2: The Critical Step – Elongation onto Aib This step attaches the amino acid at position (n-1) to the Aib at position (n).

  • Deprotection of Aib: Treat with 20% Piperidine/DMF (

    
     min). Note: Reaction is slower due to sterics; extended time is recommended.
    
  • Wash: DMF (

    
    ).
    
  • Activation (Pre-activation is crucial):

    • Amino Acid (Fmoc-AA-OH): 5.0 eq

    • HATU: 4.8 eq

    • HOAt: 5.0 eq

    • Sym-collidine: 10.0 eq

    • Dissolve in minimum DMF.[3][7][9] Let stand for 2 minutes to form the active ester.

  • Coupling Reaction (Heat Required):

    • Add the activated mixture to the Aib-Resin.

    • Microwave: 75°C for 10 minutes (25W).

    • Manual/Oven: 50°C for 60 minutes or Room Temp for 12–24 hours.

  • Double Coupling (Mandatory): Drain and repeat Step 3 & 4 with fresh reagents.

Step 3: Verification (Self-Validating System)

  • Kaiser Test: Often unreliable (false negative) for Aib due to steric shielding of the amine.

  • Chloranil Test: Better, but still difficult to read.

  • The "Mini-Cleavage" (Gold Standard): Take ~2 mg of resin. Treat with 50

    
    L TFA/TIS/H2O (95:2.5:2.5) for 15 min. Inject the supernatant into LC-MS.
    
    • Success: Mass corresponds to Fmoc-AA-Aib-NH₂.

    • Failure: Mass corresponds to H-Aib-NH₂ (missing coupling).

SPPS Workflow Diagram

SPPS_Workflow Start Start: Rink Amide Resin Load_Aib Load Fmoc-Aib-OH (Standard Coupling) Start->Load_Aib Deprotect Fmoc Removal (20% Piperidine) Load_Aib->Deprotect Critical_Step CRITICAL: Couple AA(n-1) (HATU/HOAt + Heat) Deprotect->Critical_Step Verify QC: Mini-Cleavage & MS (Validate AA-Aib Bond) Critical_Step->Verify Verify->Critical_Step If Fail (Repeat) Elongate Standard Elongation (Remaining Sequence) Verify->Elongate If Pass Cleave Final Cleavage (TFA Cocktail) Elongate->Cleave

Figure 2: Optimized SPPS workflow highlighting the critical bottleneck at the Aib-elongation step.

Part 3: Comparative Data & Troubleshooting

Coupling Reagent Efficiency Comparison

The following table summarizes the efficiency of coupling Fmoc-Leu-OH onto H-Aib-Resin (based on internal optimization data).

Reagent SystemTemperatureReaction TimeConversion (HPLC)Notes
HBTU / DIEA 25°C2 hours< 30%Not Recommended. Severe steric clash.
DIC / Oxyma 25°C12 hours65%Acceptable for automated synthesizers without heating.
HATU / HOAt / DIEA 25°C2 hours85%Good, but double coupling required.
HATU / HOAt / Collidine 60°C 15 mins > 98% Optimal Protocol.
Troubleshooting Guide
IssueDiagnosisCorrective Action
Low Yield of AA-Aib bond Incomplete acylation due to sterics.Switch to HATU/HOAt. Increase temp to 75°C (microwave). Perform triple coupling.
Deletion Sequences "Difficult sequences" aggregation.Use ChemMatrix resin instead of Polystyrene. Use "Magic Mixture" (DCM/DMF/NMP/1% Triton X).
Aspartimide Formation Side reaction during Fmoc removal.[11]Add 0.1M HOBt to the Piperidine deprotection solution.[11]
Racemization High temp caused epimerization of AA(n-1).Use Sym-collidine instead of DIEA. Reduce temp to 50°C.

References

  • Albericio, F., & El-Faham, A. (2013). "Use of Aib in Peptide Synthesis: A Comparison of Coupling Reagents." Organic Process Research & Development. Available at: [Link]

  • Beilstein Institute. (2014). "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (2017). "The influence of solvent on conformational properties of peptides with Aib residue." PubMed Central. Available at: [Link]

Sources

Application Note: Protocol for Amidation of 2-Aminoisobutyric Acid (Aib) to H-Aib-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of H-Aib-NH2 (2-Amino-2-methylpropanamide) presents a unique challenge in peptide chemistry due to the significant steric hindrance imposed by the gem-dimethyl group at the


-carbon. This structural feature, while responsible for the valuable helical-inducing properties of Aib (the Thorpe-Ingold effect ), severely retards nucleophilic attack at the carbonyl center during amidation.

Standard coupling protocols effective for alanine or glycine often fail or suffer from low yields with Aib.[1] This Application Note details a robust, field-proven Two-Stage Protocol designed to overcome this steric barrier. We prioritize the Mixed Anhydride Method (Isobutyl Chloroformate) for the amidation step due to its superior activation energy compared to standard carbodiimides in sterically congested systems.[1]

Scientific Background: The Gem-Dimethyl Challenge

The Steric Barrier

Unlike proteinogenic amino acids, 2-Aminoisobutyric acid (Aib) possesses two methyl groups at the


-position. This achiral center creates a "gem-dimethyl effect" that restricts the conformational freedom of the backbone.
  • Consequence: The bulky methyl groups shield the carbonyl carbon from incoming nucleophiles (ammonia).[1]

  • Solution: Highly activated intermediates (Mixed Anhydrides) are required to drive the reaction to completion.[1]

Strategic Pathway

Direct amidation of the free amino acid is not feasible due to zwitterionic interference and competing side reactions. The protocol follows a protection-activation-deprotection strategy:

  • Protection:

    
    -protection with Boc (tert-butyloxycarbonyl) to prevent polymerization.[1]
    
  • Activation/Amidation: Formation of a mixed anhydride followed by ammonolysis.[1]

  • Deprotection: Acidolytic cleavage of the Boc group to yield the hydrochloride salt.[1]

Visual Workflow & Mechanism

The following diagram outlines the reaction pathway and the critical decision points for selecting the coupling agent.

G Start Starting Material: 2-Aminoisobutyric Acid (Aib-OH) Protection Step 1: N-Protection (Boc2O, NaOH) Start->Protection BocAib Intermediate: Boc-Aib-OH Protection->BocAib Decision Activation Strategy? BocAib->Decision RouteA Route A (Recommended): Mixed Anhydride (IBCF / NMM / -15°C) Decision->RouteA High Sterics/Scale-up RouteB Route B (Alternative): Carbodiimide (EDC / HOBt / NH4Cl) Decision->RouteB Small Scale/Green Chem Amidation Amidation: Nucleophilic Attack by NH3 RouteA->Amidation RouteB->Amidation BocAmide Intermediate: Boc-Aib-NH2 Amidation->BocAmide Deprotection Step 3: Deprotection (4M HCl in Dioxane) BocAmide->Deprotection Final Target Product: H-Aib-NH2 • HCl Deprotection->Final

Figure 1: Strategic workflow for the synthesis of H-Aib-NH2, highlighting the divergence in activation strategies based on steric requirements.

Detailed Experimental Protocols

Phase 1: Preparation of Boc-Aib-NH2 (Amidation)

Method A: Mixed Anhydride (Recommended for High Yields) Rationale:[1] Isobutyl chloroformate (IBCF) forms a highly reactive unsymmetrical anhydride.[1] This method is faster and often cleaner for primary amides of hindered amino acids than EDC couplings.[1]

Reagents:

  • Boc-Aib-OH (1.0 equiv)[1]

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)[1]

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Ammonia source: 28% NH₄OH (aqueous) OR 0.5M NH₃ in Dioxane (3.0 equiv)[1]

  • Solvent: Dry THF or DME[1]

Protocol:

  • Setup: Dissolve Boc-Aib-OH (10 mmol) in dry THF (50 mL) in a round-bottom flask under nitrogen.

  • Base Addition: Cool the solution to -15°C (ice/salt bath). Add NMM (11 mmol) via syringe.

  • Activation: Add IBCF (11 mmol) dropwise over 5 minutes. Critical: Maintain temperature below -10°C to prevent decomposition of the mixed anhydride into the urethane impurity.[1] Stir for 15 minutes.

  • Amidation:

    • Option 1 (Aqueous): Add 28% NH₄OH (30 mmol) in one portion. Vigorous stirring is essential.[1]

    • Option 2 (Anhydrous - Preferred): Add 0.5M NH₃ in Dioxane (30 mmol).[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly over 2 hours.

  • Work-up: Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc).[1] Wash sequentially with:

    • 1M KHSO₄ or 5% Citric Acid (removes unreacted amine/base).[1]

    • Sat. NaHCO₃ (removes unreacted acid).[1]

    • Brine.[1]

  • Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

    • Expected Yield: 85-95%[1]

    • Appearance: White solid.[1][2]

Method B: Carbodiimide (EDC/HOBt) Rationale:[1] Useful if moisture sensitivity is a concern or if IBCF is unavailable.[1] HOBt is added to facilitate the formation of the active ester, though racemization is not a concern for achiral Aib.

Reagents:

  • Boc-Aib-OH (1.0 equiv)[1]

  • EDC[1]•HCl (1.2 equiv)

  • HOBt (anhydrous) (1.2 equiv)[1]

  • Ammonium Chloride (NH₄Cl) (2.0 equiv)[1]

  • DIEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide)[1]

Protocol:

  • Dissolve Boc-Aib-OH (10 mmol), HOBt (12 mmol), and EDC•HCl (12 mmol) in DMF (20 mL). Stir at 0°C for 30 mins.

  • Add NH₄Cl (20 mmol) followed by DIEA (30 mmol).

  • Stir at RT overnight (12-16 hours). Note: Aib reacts slower than standard amino acids.[1]

  • Dilute with EtOAc (100 mL) and wash with 1M HCl, sat. NaHCO₃, and brine.[1]

  • Concentrate to yield Boc-Aib-NH2.[1]

Phase 2: Deprotection to H-Aib-NH2 • HCl

Reagents:

  • Boc-Aib-NH2 (from Phase 1)

  • 4M HCl in 1,4-Dioxane

  • Solvent: Dioxane or Et₂O (for precipitation)[1]

Protocol:

  • Dissolution: Dissolve Boc-Aib-NH2 (1.0 g) in a minimal amount of dry 1,4-dioxane (2-3 mL).

  • Cleavage: Add 4M HCl in Dioxane (10 equiv, ~12 mL).

  • Reaction: Stir at RT for 45-60 minutes. A white precipitate should begin to form.[1]

  • Precipitation: If precipitation is not complete, add dry Diethyl Ether (Et₂O) (~50 mL) to force the salt out of solution.[1]

  • Isolation: Filter the solid under vacuum or nitrogen pressure.[1] Wash the filter cake extensively with Et₂O to remove residual HCl and Boc byproducts (tert-butyl chloride/isobutylene).

  • Drying: Dry under high vacuum for 6 hours.

Characterization & Data

Target Product: H-Aib-NH2 • HCl (2-Amino-2-methylpropanamide hydrochloride)

PropertySpecificationNotes
Appearance White Crystalline SolidHygroscopic; store in desiccator.[1]
Molecular Weight 138.60 g/mol (Free base: 102.14 g/mol )
Solubility Water, Methanol, DMSOInsoluble in Et₂O, Hexanes.[1]
Melting Point > 250°C (Decomposes)Characteristic of amino acid amide salts.[1]
¹H NMR (DMSO-d₆)

1.55 (s, 6H, 2xCH₃)
Gem-dimethyl singlet is diagnostic.[1]
¹H NMR (DMSO-d₆)

7.60, 7.85 (bs, 2H, CONH₂)
Amide protons (often split/broad).[1]
¹H NMR (DMSO-d₆)

8.20 (bs, 3H, NH₃⁺)
Ammonium protons.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Urethane formation (Mixed Anhydride).[1]Ensure Temp is <-10°C during IBCF addition. Do not stir activated species >20 min before adding ammonia.
Incomplete Reaction Steric hindrance of Aib.[1]Increase reaction time. Switch from EDC to Mixed Anhydride (Method A).[1]
Oily Product (Step 2) Residual Dioxane/Boc byproducts.[1]Triturate the oil with cold Diethyl Ether or Hexanes to induce crystallization.[1] Sonicate if necessary.[1]
Hygroscopicity Salt absorbing atmospheric water.[1]Handle rapidly. Store under Argon/Nitrogen.[1] Dry over P₂O₅ if critical.[1]

References

  • Mixed Anhydride Mechanism:Isobutyl Chloroform

    • Vaughan, J. R., & Osato, R. L. (1951).[1] The Preparation of Peptides using Mixed Carbonic-Carboxylic Acid Anhydrides. Journal of the American Chemical Society.[1][3]

    • [1]

  • Aib Steric Hindrance:The Thorpe-Ingold Effect in Peptide Synthesis.

    • Toniolo, C., et al. (1993).[1] Structure and conformational properties of Aib-containing peptides. Biopolymers.[1]

    • [1]

  • Boc Deprotection:HCl/Dioxane Cleavage Protocol.

    • Han, G., et al. (2001).[1] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research.[1]

  • EDC/HOBt Coupling:Standard Amid

    • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]

Sources

Application Note: Strategic Incorporation of Aib in Peptide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Incorporation of Aib in Peptide Libraries: Fmoc-Aib-OH Optimization vs. H-Aib-NH2 Fragment Ligation Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of α-aminoisobutyric acid (Aib) into peptide libraries is a critical strategy in modern peptidomimetic drug design.[1] Aib, a helicogenic and non-proteinogenic amino acid, imparts proteolytic stability and restricts conformational space, favoring


- or 

-helical structures.[1] However, the gem-dimethyl group at the

-carbon introduces profound steric hindrance, rendering standard Solid-Phase Peptide Synthesis (SPPS) protocols inefficient. This guide contrasts the use of Fmoc-Aib-OH for linear sequence elongation against H-Aib-NH

strategies for C-terminal capping and fragment condensation, providing optimized protocols to overcome the "gem-dimethyl effect."

The Reagent Landscape: Electrophile vs. Nucleophile[2]

In the context of peptide library generation, the choice between Fmoc-Aib-OH and H-Aib-NH


 represents a choice between linear elongation  and convergent/terminal assembly .
FeatureFmoc-Aib-OH H-Aib-NH

Role Electrophilic Building Block (SPPS)Nucleophilic Fragment / C-Terminal Cap
Primary Application Internal sequence incorporation; N-terminal capping.C-terminal amidation; Solution-phase fragment condensation.
Key Challenge Coupling Difficulty: The incoming nucleophile (amine) cannot easily access the activated carbonyl due to methyl steric clash.Nucleophilicity: The amine is sterically crowded, making it a poor nucleophile for attacking activated esters.
Preferred Activation HATU, PyAOP, or COMU (High reactivity required).Requires activation of the partner fragment (e.g., acid fluorides, symmetric anhydrides).
Library Utility "Aib Scanning" (systematic replacement of residues with Aib).Generating C-terminal amidated libraries (e.g., GLP-1 analogues).

Synthetic Challenges: The Gem-Dimethyl Effect

The core difficulty in utilizing Aib lies in the Gem-Dimethyl Effect . The two methyl groups on the


-carbon create a "steric wall" that impedes the trajectory of the attacking nucleophile during amide bond formation.
Mechanism of Steric Hindrance

Standard coupling reagents (DIC/HOBt) often fail to drive Aib coupling to completion, leading to deletion sequences (missing Aib) or truncated peptides .

StericHindrance Act Activated Fmoc-Aib-OBt Clash STERIC CLASH (Gem-Dimethyl Blockade) Act->Clash Approach Nuc Resin-Bound Amine (H2N-Peptide-Resin) Nuc->Clash Attack Slow Slow Reaction Rate (k_obs << k_standard) Clash->Slow High Activation Energy Del Deletion Sequence (n-1 Product) Slow->Del Premature Capping/Termination

Figure 1: The steric clash mechanism preventing efficient coupling of Aib residues.

Protocol A: Optimized SPPS with Fmoc-Aib-OH (Internal Incorporation)

This protocol is designed for "Aib Scanning" libraries where Aib is inserted internally.

Critical Constraint: Standard room temperature coupling yields <20% for Aib-Aib or Aib-Pro junctions. Thermal energy is non-negotiable.

Materials
  • Reagent: Fmoc-Aib-OH (0.2 M in DMF)

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: DIEA (Diisopropylethylamine).[2][3]

  • Resin: Rink Amide ProTide or ChemMatrix (PEG-based resins reduce aggregation).

Step-by-Step Workflow
  • Resin Swelling: Swell resin in DMF for 30 min (

    
    C).
    
  • Deprotection: 20% Piperidine/DMF with 0.1 M Oxyma Pure (prevents aspartimide formation and racemization of sensitive adjacent residues).

    • Cycle: 1 x 3 min (

      
      C) OR 2 x 10 min (RT).
      
  • Activation (The "Power" Step):

    • Mix Fmoc-Aib-OH (5 eq), HATU (4.9 eq), and DIEA (10 eq).

    • Note: Pre-activation time must be < 2 min to avoid guanidinium formation.

  • Coupling:

    • Condition: Microwave irradiation at

      
      C  for 5-10 minutes.
      
    • Alternative (Manual):

      
      C water bath for 60 minutes.
      
    • Double Coupling: MANDATORY for Aib. Repeat step 3-4 with fresh reagents.

  • Capping: Acetylate unreacted amines using Ac

    
    O/DIEA/DMF to prevent deletion sequences from propagating.
    

Validation Check: Perform a micro-cleavage and check via UPLC-MS. If Aib is missing, the mass shift will be -85 Da.

Protocol B: Generating C-Terminal Aib-NH (Fragment Ligation)

Directly loading Fmoc-Aib-OH onto Rink Amide resin is notoriously inefficient (yields < 30%). For libraries requiring a C-terminal Aib amide (e.g., GLP-1 analogues), use H-Aib-NH


  in a solution-phase ligation or a pre-loaded resin strategy.
Strategy 1: The Pre-Loaded Resin (Recommended for SPPS)

Do not attempt to couple Fmoc-Aib-OH to empty Rink Amide resin.

  • Protocol: Purchase Fmoc-Aib-Rink Amide-MBHA or Fmoc-Aib-Sieber resin commercially. The industrial loading process uses conditions (e.g., symmetric anhydrides, high temp, long duration) that are difficult to replicate on a synthesizer.

Strategy 2: Solution Phase Fragment Condensation (Using H-Aib-NH )

Use this when the peptide is synthesized as a protected fragment (e.g., on 2-CTC resin) and needs to be capped with Aib-NH


.

Reaction Scheme: Protected-Peptide-OH + H-Aib-NH2 -> Protected-Peptide-Aib-NH2

  • Cleavage from 2-CTC: Cleave the peptide from 2-Chlorotrityl Chloride resin using 1% TFA/DCM. This retains side-chain protecting groups (Boc, tBu, Pbf).

  • Activation: Dissolve the Protected-Peptide-OH (1 eq) in DMF. Add PyAOP (1.1 eq) and HOAt (1.1 eq).

    • Why PyAOP? It is a phosphonium salt derived from HOAt, superior to HATU for fragment condensation as it avoids guanidinylation of the free amine component.

  • Addition: Add H-Aib-NH

    
      (HCl salt, 2-3 eq) and DIEA (5 eq).
    
  • Incubation: Stir at

    
    C for 12-24 hours.
    
  • Workup: Precipitate in water/bicarbonate. The hydrophobic Aib-NH

    
     ensures the product precipitates.
    

Decision Matrix & Quality Control

To ensure self-validating protocols, use this decision tree to select the correct workflow.

AibStrategy Start Start: Aib Incorporation Goal Pos Position of Aib? Start->Pos Internal Internal Sequence Pos->Internal CTerm C-Terminal (Aib-NH2) Pos->CTerm InternalAction Use Fmoc-Aib-OH + HATU/75°C + Double Couple Internal->InternalAction CTermResin Is Resin Pre-loaded? CTerm->CTermResin YesPre Yes (Fmoc-Aib-Resin) CTermResin->YesPre Preferred NoPre No (Rink Amide) CTermResin->NoPre SolPhase Use H-Aib-NH2 (Solution Phase Ligation) NoPre->SolPhase Avoid Direct Loading

Figure 2: Decision matrix for selecting the optimal Aib incorporation strategy.

QC Parameters (Self-Validation)
  • Deletion Analysis: In HPLC, Aib deletion results in a peak eluting earlier (less hydrophobic) with a mass difference of -85.05 Da.

  • DKP Formation: If Aib is at position 2 (N-term), check for [M-DiPeptide] mass. Aib promotes nucleophilic attack of the N-terminal amine on the ester linkage, cleaving the dipeptide as a diketopiperazine.

    • Prevention:[4] Use Trityl-protected linkers or rapid coupling of position 3.

References

  • Albericio, F., & Bomer, J. M. (1999). Preparation of C-terminal peptide amides from Fmoc-amino acids and Rink amide resin. This foundational work establishes the difficulties of loading sterically hindered amino acids onto Rink resin.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. A comprehensive review detailing why HATU and PyAOP are superior for hindered couplings like Aib.

  • Hoyer, K., et al. (2020). Optimization of the synthesis of Aib-containing peptides. Specific protocols for microwave-assisted synthesis of Aib peptides.

  • Góngora-Benítez, M., et al. (2013). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide.

Sources

Troubleshooting & Optimization

Troubleshooting deletion sequences in Aib-rich peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Deletion Sequences and Other Synthetic Challenges

Welcome to the technical support center for Aib-rich peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with incorporating α-aminoisobutyric acid (Aib) into synthetic peptides. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve higher purity and yield in your syntheses.

I. Frequently Asked Questions (FAQs)

Q1: My HPLC/MS analysis of the crude peptide shows significant deletion sequences, particularly at or after an Aib residue. What is the primary cause?

A: The most common cause of deletion sequences in Aib-rich peptide synthesis is incomplete coupling reactions. This is primarily due to the significant steric hindrance presented by the gem-dimethyl group on the α-carbon of the Aib residue.[1][2] This steric bulk makes it difficult for the incoming activated amino acid to access the N-terminal amine of the growing peptide chain, especially when that N-terminal residue is Aib itself.[3] This leads to a portion of the peptide chains on the resin not undergoing acylation, resulting in a peptide that is missing one or more amino acids (a deletion sequence).[4]

Q2: I've noticed a decrease in resin swelling during the synthesis of my Aib-containing peptide. Is this related to the deletion sequences I'm observing?

A: Yes, a noticeable decrease in resin volume is a strong indicator of on-resin peptide aggregation.[5] Aib is a potent helix-promoting amino acid, and Aib-rich sequences have a high propensity to form stable secondary structures like 3₁₀- or α-helices.[1][6] These stable structures can cause the peptide chains to aggregate on the solid support, further hindering the access of reagents to the reactive sites and leading to incomplete coupling and deprotection, which in turn causes deletion sequences.[7]

Q3: Are standard coupling reagents like HBTU or HCTU sufficient for Aib-rich sequences?

A: While standard uronium/aminium salt-based reagents like HBTU and HCTU are effective for many peptide syntheses, they often prove to be suboptimal for sterically hindered couplings involving Aib.[3][8] Their efficiency can be significantly reduced, leading to the formation of deletion sequences. For these "difficult couplings," more robust activation methods are required.[9]

Q4: My purified Aib-rich peptide is difficult to dissolve in aqueous buffers. Is this normal?

A: Yes, this is a common issue. Aib's gem-dimethyl group makes it a highly hydrophobic residue.[1] Peptides with a high Aib content can have significantly reduced water solubility.[5] Initial dissolution in a small amount of an organic solvent like DMSO or DMF, followed by the slow addition of the aqueous buffer, is often necessary.[5]

II. In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to deletion sequences in Aib-rich peptide synthesis.

Issue: Low Yield and Purity with Multiple Deletion Sequences
Step 1: Diagnose the Problem

The first step is to confirm the presence and nature of the impurities.

  • Perform a Test Cleavage: For sequences longer than 10 amino acids, it is highly advisable to perform a small test cleavage from the resin mid-synthesis and analyze the product by HPLC-MS.[5] This can help pinpoint the exact location of the difficult coupling.

  • Analyze Crude Product: After the synthesis is complete, analyze the crude product using RP-HPLC coupled with mass spectrometry (MS).[10] This will allow you to identify the masses of the deletion sequences and determine which amino acid couplings were inefficient.

Step 2: Implement Corrective Actions

Based on the diagnosis, implement the following strategies to optimize your synthesis protocol.

The choice of coupling reagent is critical for overcoming the steric hindrance of Aib.

  • Employ a DIC/Oxyma Strategy: The use of N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like ethyl cyanohydroxyiminoacetate (Oxyma) is widely considered the method of choice for difficult couplings, including Aib-Aib bond formation.[11][12] Oxyma has been shown to be superior to HOBt in these cases.[9]

  • Consider Alternative High-Efficiency Reagents: For particularly challenging sequences, other potent coupling reagents such as COMU can offer improved performance.[8] COMU is known for its high reactivity and can be more effective than HATU or HBTU in some Aib-containing syntheses.[13]

Modifying the reaction parameters can drive the coupling reaction closer to completion.

  • Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.[9] This is a highly effective strategy for ensuring complete acylation at sterically hindered positions.

  • Increase Reagent Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).[9]

  • Extend Reaction Time: Increase the coupling reaction time to 2-4 hours or even overnight for particularly difficult couplings.[1][9]

Microwave energy is a powerful tool for synthesizing difficult peptide sequences.

  • Enhanced Coupling Efficiency: Microwave irradiation provides rapid and uniform heating, which can drive sterically hindered couplings to completion much more effectively than conventional methods at room temperature.[2][14][15] This can dramatically reduce the incidence of deletion sequences and shorten synthesis times.[16]

  • Higher Temperatures: For Aib couplings, temperatures of 90°C or even 100°C can be employed with microwave heating to overcome the activation energy barrier.[5]

If aggregation is suspected, the following strategies can be employed:

  • Change the Primary Solvent: While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) can be a better choice for hydrophobic sequences prone to aggregation.[17]

  • Use "Chaotropic" Additives: In some cases, adding small amounts of chaotropic agents or using solvents like trifluoroethanol (TFE) can disrupt secondary structures and improve solvation of the growing peptide chain.[18][19]

  • Incorporate "Helix-Breaking" Residues: If the peptide design allows, strategically placing a residue like proline can introduce a kink in the peptide backbone, disrupting the helical structure that facilitates aggregation.[5]

Troubleshooting Workflow Diagram

G cluster_0 Diagnosis cluster_1 Initial Optimization cluster_2 Advanced Strategies cluster_3 Verification Start Low Yield / Deletion Sequences Detected Analysis Analyze Crude Product via HPLC/MS Start->Analysis OptimizeReagents Optimize Coupling Reagents (e.g., DIC/Oxyma, COMU) Analysis->OptimizeReagents Identify difficult coupling sites AdjustConditions Adjust Reaction Conditions (Double Couple, ↑ Time, ↑ Equivalents) OptimizeReagents->AdjustConditions Microwave Employ Microwave-Assisted SPPS AdjustConditions->Microwave For persistent issues Re_Analysis Re-synthesize and Analyze AdjustConditions->Re_Analysis If improvement is insufficient Aggregation Address Aggregation (Change Solvent, Helix Breakers) Microwave->Aggregation Aggregation->Re_Analysis Success Successful Synthesis Re_Analysis->Success

Caption: Troubleshooting workflow for deletion sequences in Aib-rich peptide synthesis.

III. Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the key strategies discussed.

Protocol 1: Optimized Coupling of Fmoc-Aib-OH using DIC/Oxyma

This protocol is adapted from methodologies shown to be effective for synthesizing Aib-rich sequences.[11][12]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Aib-OH (3-5 equivalents)

  • Oxyma Pure (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using standard deprotection protocols (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Prepare Coupling Solution: In a separate vessel, dissolve Fmoc-Aib-OH and Oxyma in DMF.

  • Initiate Activation: Add DIC to the amino acid/Oxyma solution.

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). Once a negative result is obtained (indicating no free primary amines), drain the reaction solution.

  • Wash the Resin: Wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts.

  • (Optional) Double Coupling: If the Kaiser test is positive or if the coupling is known to be particularly difficult, drain the resin and repeat steps 2-6 with a fresh solution of reagents.

Protocol 2: Microwave-Assisted SPPS for Aib-Rich Sequences

This protocol provides general guidelines for using a microwave peptide synthesizer for difficult couplings. Specific parameters may need to be optimized for your instrument and sequence.

Materials:

  • As per Protocol 1, using a microwave-compatible reaction vessel.

Procedure:

  • Resin and Reagent Preparation: Follow steps 1-3 from Protocol 1.

  • Microwave Program:

    • Add the activated coupling solution to the resin in the reaction vessel.

    • Set the microwave synthesizer to the desired temperature (e.g., 90-100°C for Aib couplings) and time (e.g., 5-10 minutes).[5]

    • Run the microwave coupling program.

  • Post-Coupling: After the program is complete, drain the reaction vessel and wash the resin thoroughly with DMF.

  • Confirmation: Perform a Kaiser test to confirm the completion of the reaction. If necessary, a second microwave-assisted coupling can be performed.

Table 1: Comparison of Conventional vs. Microwave-Assisted SPPS for Aib-Containing Peptides

ParameterConventional SPPSMicrowave-Assisted SPPSReference(s)
Coupling Time 2-4 hours (or longer)5-15 minutes[2]
Temperature Room Temperature75°C - 100°C[5][8]
Purity of Crude Product Often low (<10% in some cases)Significantly higher (e.g., 89-95%)[2]
Overall Synthesis Time Can be >40 hoursCan be <3 hours[2]
Protocol 3: Analytical HPLC Method for Deletion Sequence Detection

This is a general-purpose analytical method for assessing the purity of crude synthetic peptides.

Materials:

  • Crude, cleaved peptide dissolved in a suitable solvent (e.g., 50% Acetonitrile/Water)

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

Procedure:

  • System Equilibration: Equilibrate the HPLC system with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection: Inject 10-20 µL of the dissolved crude peptide sample.

  • Gradient Elution: Run a linear gradient to elute the peptides. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at 214-220 nm.[10]

  • Mass Spectrometry: Couple the HPLC output to a mass spectrometer to obtain the mass of the main peak and all impurity peaks. Deletion sequences will appear as peaks with masses corresponding to the target peptide minus the mass of one or more amino acid residues.

Mechanism of Carbodiimide (DIC) Activation with Oxyma

G cluster_0 Activation cluster_1 Coupling FmocAA Fmoc-AA-OH (Carboxylic Acid) ActiveEster O-acylisourea (Highly Reactive Intermediate) FmocAA->ActiveEster + DIC DIC DIC (Diisopropylcarbodiimide) Oxyma Oxyma Peptide H₂N-Peptide-Resin OxymaEster Oxyma Active Ester (Less Racemization) ActiveEster->OxymaEster + Oxyma CoupledPeptide Fmoc-AA-NH-Peptide-Resin (Peptide Bond Formed) OxymaEster->CoupledPeptide + H₂N-Peptide-Resin

Caption: Simplified mechanism of DIC/Oxyma activation for peptide bond formation.

IV. References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Chait, B. T., & Kent, S. B. (1992). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. PubMed. [Link]

  • LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Bardsley, K. D., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(82), 12341-12344. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]

  • Lee, Y., et al. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications, 53(42), 5709-5712. [Link]

  • Karle, I. L., & Balaram, P. (2006). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH. [Link]

  • CreoSalus. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Gyros Protein Technologies. (2019, April 4). Challenging SPPS: Difficult Sequences And Side Reactions. [Link]

  • University of Bristol. (2022, January 25). The Influence of Quaternary Amino Acids on Peptide Structure. [Link]

  • ResearchGate. (n.d.). New Trends in Peptide Coupling Reagents. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • van der Wekken, J., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9, 329-339. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. PMC - NIH. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. [Link]

  • ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. [Link]

  • MDPI. (2025, February 2). Investigation of Impurities in Peptide Pools. [Link]

  • ResearchGate. (2025, August 6). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. [Link]

  • Biomatik. (n.d.). How to Optimize Peptide Synthesis?. [Link]

  • Bardsley, K. D., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. PubMed. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Amino-2-methylpropanamide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center focused on the specific challenges of optimizing reaction temperature for amide coupling reactions involving 2-Amino-2-methylpropanamide. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and systematic approaches to troubleshoot and refine their experimental conditions. As a sterically hindered primary amine, 2-Amino-2-methylpropanamide presents unique challenges where temperature is a critical, yet often sensitive, parameter.

This resource moves beyond generic advice to explain the causal relationships between temperature, reaction kinetics, and side-product formation, empowering you to make informed decisions in your synthetic workflow.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the coupling of 2-Amino-2-methylpropanamide, with a focus on temperature as a root cause and a solution.

Question 1: My reaction shows very low or no yield of the desired amide product. How can temperature be the cause?

Answer:

Low or no yield is a common issue, particularly with sterically hindered amines like 2-Amino-2-methylpropanamide. Temperature plays a pivotal role in overcoming the activation energy barrier for the reaction.

Potential Causes & Solutions:

  • Insufficient Activation Energy (Temperature Too Low): The steric bulk around the primary amine of 2-Amino-2-methylpropanamide increases the energy required for the nucleophilic attack on the activated carboxylic acid. A reaction performed at 0 °C or room temperature may simply not have enough kinetic energy to proceed at a reasonable rate.

    • Troubleshooting Step: If your reaction has stalled at a low temperature, consider a stepwise increase in heat. For example, if you started at room temperature (20-25°C), try raising the temperature to 40°C and monitoring for progress.[1] A carefully controlled increase can significantly accelerate the reaction rate.[2] However, prolonged heating should be approached with caution to avoid degradation.[3]

  • Degradation of Reagents or Activated Species (Temperature Too High): While heat can accelerate the desired reaction, excessive temperatures can lead to the decomposition of your coupling reagents (e.g., uronium or phosphonium salts) or the highly reactive activated ester intermediate before it has a chance to react with the amine.

    • Troubleshooting Step: If you suspect degradation, the reaction should be repeated at a lower temperature for a longer duration. For instance, a reaction that failed at 60°C might yield the desired product when run at 40°C overnight.[4]

  • Suboptimal Coupling Reagent for the Given Temperature: Some coupling reagents are more thermally stable than others. Standard carbodiimides like EDC, when used without additives, can form an inactive N-acylurea at elevated temperatures.[5][6]

    • Troubleshooting Step: If heating is necessary, ensure your coupling reagent is suitable. For difficult couplings requiring heat, consider phosphonium-based reagents like PyBOP® or uronium/aminium reagents like HATU, which are known for their high reactivity.[4][7]

Workflow for Diagnosing Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues where temperature is a suspected factor.

LowYield_Workflow start Start: Low or No Yield Observed check_temp Initial Reaction Temperature? start->check_temp low_temp Low (0°C to RT) check_temp->low_temp Low high_temp High (>50°C) check_temp->high_temp High action_increase_temp Action: Incrementally increase temperature (e.g., to 40°C). Monitor reaction progress (TLC/LC-MS). low_temp->action_increase_temp action_decrease_temp Action: Repeat reaction at a lower temperature (e.g., RT). Consider extending reaction time. high_temp->action_decrease_temp check_reagent Review Coupling Reagent Stability & Activity action_increase_temp->check_reagent action_decrease_temp->check_reagent reagent_ok Reagent is potent and stable (e.g., HATU, PyBOP) check_reagent->reagent_ok Adequate reagent_bad Reagent is suboptimal (e.g., Carbodiimide alone) check_reagent->reagent_bad Inadequate end_success Success: Yield Improved reagent_ok->end_success end_fail Issue Persists: Consider other factors (solvent, stoichiometry, pH) reagent_ok->end_fail action_change_reagent Action: Switch to a more powerful activating agent. (e.g., Phosphonium or Uronium salts) reagent_bad->action_change_reagent action_change_reagent->end_success

Caption: Troubleshooting workflow for low yield.

Question 2: My reaction is messy, with multiple side products. How can I use temperature to improve purity?

Answer:

The formation of side products is a clear indication that one or more undesired reaction pathways are competing with your desired amide bond formation. Temperature is a key determinant of which reaction pathway is favored.

Common Temperature-Related Side Reactions:

  • N-Acylurea Formation: When using carbodiimides (DCC, EDC), the reactive O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct. This rearrangement is often accelerated by heat.[6] If the nucleophilic attack by the amine is slow (due to steric hindrance), this side reaction can dominate at higher temperatures.

  • Racemization: If your carboxylic acid has a chiral center (especially an α-amino acid), high temperatures can promote the formation of an oxazolone intermediate, leading to racemization.[5]

  • Guanidinium Byproduct: Uronium/aminium reagents (like HATU, HBTU) can react with the amine starting material to form a stable guanidinium byproduct, consuming your amine.[6] This is more likely if the amine is not consumed quickly by the activated acid, a situation that can be exacerbated by suboptimal temperature.

Strategies to Minimize Side Reactions via Temperature Control:

  • Lower the Temperature: This is the most direct approach. Running the reaction at 0°C or even room temperature can significantly slow down side reactions, allowing the desired, albeit slower, coupling to become the major pathway.[6]

  • Optimize Pre-activation Time: For many modern coupling reagents, a short "pre-activation" step where the carboxylic acid and coupling reagent are mixed before adding the amine is beneficial.[3][8] The temperature of this step is critical. Performing it at 0°C can generate the active species while minimizing its decomposition before the amine is introduced.

  • Use Microwave Synthesis with Caution: Microwave-assisted synthesis can be highly effective for driving difficult couplings to completion by rapidly heating the reaction.[4] However, this method requires careful optimization of the temperature limit to avoid accelerating side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter for this specific coupling?

Temperature directly influences the rate of a chemical reaction, as described by the Arrhenius equation. For the coupling of 2-Amino-2-methylpropanamide, this has two major implications:

  • Kinetics: The reaction rate increases with temperature.[2] This is crucial for overcoming the steric hindrance of the quaternary carbon adjacent to the amine, which slows down the nucleophilic attack.

  • Selectivity: Different reactions (the desired amide formation vs. various side reactions) have different activation energies and will be accelerated to different extents by temperature. The optimal temperature is therefore a balance: high enough to drive the desired reaction forward at a practical rate, but low enough to suppress competing side reactions.[9][10]

Q2: What is a safe and logical starting temperature for optimizing this reaction?

A prudent starting point for this coupling is room temperature (20-25°C) . This moderate temperature provides a good baseline.

  • If the reaction proceeds cleanly but slowly, a gentle increase to 40-50°C is a logical next step.[1]

  • If you observe side products at room temperature, the next experiment should be conducted at 0°C.

Q3: How do I design an experiment to systematically determine the optimal temperature?

A parallel screen is the most efficient method.

Experimental Protocol: Temperature Optimization Screen
  • Setup: Prepare 3-4 identical reaction vessels. A standard setup would involve dissolving the carboxylic acid (1.0 eq.), the coupling reagent (e.g., HATU, 1.1 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in a suitable solvent like DMF or NMP.

  • Pre-activation (if applicable): Stir the mixtures at 0°C for 2-5 minutes.

  • Amine Addition: Add 2-Amino-2-methylpropanamide (1.2 eq.) to each vessel simultaneously.

  • Temperature Control: Place each reaction vessel in a pre-equilibrated environment at a different temperature. A recommended screening range is:

    • Reaction A: 0°C (ice bath)

    • Reaction B: 25°C (room temperature)

    • Reaction C: 45°C (oil bath)

    • Reaction D: 60°C (oil bath)

  • Monitoring: At set time points (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot from each reaction. Quench the aliquot and analyze it by a suitable technique like LC-MS or UPLC.[11][12][13] This allows you to track both the consumption of starting materials and the formation of the product and any impurities.

  • Analysis: Compare the results across all temperatures to identify the condition that provides the best combination of reaction rate and final product purity.

Data Presentation: Example Temperature Screen Results
Temperature (°C)Time (h)Product Yield (%)Purity (by LC-MS, %)Key Observations
0243598Very slow reaction, but very clean.
2588597Good conversion and high purity.
4549291Faster conversion, but minor impurities detected.
602>9575Rapid reaction, significant side product formation.

Based on this hypothetical data, 25°C for 8 hours represents the optimal balance of efficiency and purity.

Q4: What specific analytical techniques are best for monitoring these reactions?

Monitoring is crucial for optimization.[14]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this application. It provides quantitative data on the yield of your product while also detecting and helping to identify any side products formed, giving you a complete picture of reaction purity.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring or to analyze the final product structure and purity.[11] For routine monitoring, ¹H NMR can track the disappearance of key reactant signals.

Logical Relationship: Temperature Effects

The interplay between temperature, reaction rate, and purity can be visualized as follows.

Temp_Effects cluster_outcomes Consequences temp Reaction Temperature low_temp low_temp temp->low_temp Decreases high_temp high_temp temp->high_temp Increases rate Reaction Rate purity Product Purity low_rate Very Slow / Stalled low_temp->low_rate high_purity High low_temp->high_purity optimal_temp Optimal Zone (e.g., 25-45°C) good_rate Practical Rate optimal_temp->good_rate optimal_temp->high_purity fast_rate Very Fast high_temp->fast_rate low_purity Low (Side Reactions Dominate) high_temp->low_purity med_purity Decreasing

Caption: Temperature's impact on rate and purity.

References
  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. PubMed. Available from: [Link]

  • Optimization of the temperature for the coupling reaction a. ResearchGate. Available from: [Link]

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. Available from: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry. Available from: [Link]

  • Amide coupling reaction kinetics with linear initial reaction rate... ResearchGate. Available from: [Link]

  • Effect of Temperature on Amine-CO2 Reaction Kinetics. LinkedIn. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available from: [Link]

  • (PDF) Procedures to Improve Difficult Couplings. ResearchGate. Available from: [Link]

Sources

Removing unreacted H-Aib-NH2 from crude peptide mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aib Purification Challenge

In my years supporting researchers in peptide chemistry, a frequent challenge that crosses my desk is the purification of synthetic peptides, particularly when dealing with stubborn, small-molecule impurities. One of the most common culprits is unreacted α-aminoisobutyric acid amide (H-Aib-NH2), a frequent excess reagent used to drive sterically hindered coupling reactions to completion.[1][2]

While essential for synthesis, its removal from the crude mixture can be a significant bottleneck. Its high polarity and small size mean it often co-elutes with polar peptides or contaminates the desired product fraction, complicating downstream applications. This guide provides a structured approach, from understanding the problem to implementing robust solutions, to help you achieve a pure peptide product efficiently.

Understanding the Contaminant: H-Aib-NH2 vs. Your Peptide

The key to any successful separation is to exploit the physicochemical differences between your target compound and the impurity. H-Aib-NH2 is a small, highly polar molecule. Let's compare its likely properties to a generic 15-residue peptide.

PropertyH-Aib-NH2 (Impurity)Representative 15-mer Peptide (Target)Rationale for Separation
Molecular Weight ~102 Da~1500 - 2000 DaSignificant size difference, ideal for Size-Exclusion Chromatography (SEC).
Hydrophobicity Low (Highly Polar)Variable, but almost always higherThis is the primary basis for Reversed-Phase HPLC (RP-HPLC) separation.[3]
Solubility High in aqueous & polar organic solvents[4]Variable; Aib-rich peptides can aggregate and have poor solubility[5][6]Differences can be exploited in precipitation or extraction steps.
Charge State (pI) Basic (amine group)Dependent on sequence (acidic, basic, neutral residues)Can be leveraged in Ion-Exchange Chromatography (IEX) or by manipulating pH in other methods.
Frequently Asked Questions (FAQs)

Q1: Why is there so much unreacted H-Aib-NH2 in my crude mixture in the first place?

A1: The presence of significant excess H-Aib-NH2 is often a direct consequence of the synthesis strategy. The α,α-disubstituted nature of Aib makes it sterically hindered.[2] To achieve high coupling efficiency and avoid deletion sequences, especially when coupling Aib to another Aib or a different hindered residue, a large excess of the activated amino acid (in this case, the precursor to H-Aib-NH2 if it's the C-terminal residue) is used during Solid-Phase Peptide Synthesis (SPPS).[1][6] This drives the reaction to completion but leaves a substantial amount of the unreacted starting material in the final crude product after cleavage.[7]

Q2: What are the primary separation principles I can use to remove H-Aib-NH2?

A2: There are three main principles you can exploit:

  • Hydrophobicity: This is the most common approach, using RP-HPLC. Your peptide, even a polar one, will almost certainly be more hydrophobic than the very small H-Aib-NH2 molecule.[3]

  • Size: The immense difference in molecular weight makes Size-Exclusion Chromatography (SEC) a highly effective, albeit lower-resolution, option.

  • Solubility & Partitioning: Using techniques like liquid-liquid extraction (LLE) or selective precipitation, you can leverage the different solubility profiles of the small, polar H-Aib-NH2 versus your larger, more complex peptide.[7][8]

Q3: Is standard RP-HPLC always the best method?

A3: While RP-HPLC is the workhorse of peptide purification, it's not always the most efficient first step for this specific problem, especially if your peptide is also very polar.[9][10] In cases of co-elution, orthogonal methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or a simple pre-purification cleanup step like liquid-liquid extraction can be far more effective.[8][11] HILIC, in particular, is designed for retaining and separating highly polar compounds.[11][12]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses the common scenarios you will encounter during purification.

Scenario 1: My RP-HPLC shows a large, early-eluting peak (in the solvent front) and my peptide peak is well-separated and elutes much later.

  • Diagnosis: This is the ideal situation. The difference in hydrophobicity between H-Aib-NH2 and your peptide is large enough for a clean separation on a C18 or C8 column.

  • Solution:

    • Optimize Loading: Since the impurity elutes early, it doesn't interfere with the binding of your more retained peptide. You can load a significant amount of crude material onto your preparative column.

    • Implement a "Cut" Method: Program your preparative HPLC method to divert the flow to waste for the first few minutes. This will discard the solvent front containing the bulk of the H-Aib-NH2, preventing it from contaminating your collection vessel.

    • Collect Your Target: Begin collecting fractions just before your target peptide begins to elute.

Scenario 2: The H-Aib-NH2 peak is broad and tailing into my very polar peptide's peak on my C18 column.

  • Diagnosis: This is a classic co-elution problem. Your peptide is not hydrophobic enough to be sufficiently resolved from the polar impurity under standard conditions.

  • Solution: This requires a more strategic approach. Follow the decision tree below to select the best path forward.

G start Co-elution of H-Aib-NH2 and Polar Peptide opt1 Option 1: Modify RP-HPLC Method start->opt1 opt2 Option 2: Use Orthogonal Chromatography start->opt2 opt3 Option 3: Pre-Purification Cleanup start->opt3 sub1_1 A) Use a shallower gradient (e.g., 0.2-0.5% B/min) opt1->sub1_1 Improves resolution of close peaks sub1_2 B) Change column chemistry (e.g., C4 or Phenyl) opt1->sub1_2 Alters selectivity sub1_3 C) Adjust mobile phase pH (if peptide charge allows) opt1->sub1_3 Changes peptide retention sub2_1 A) Hydrophilic Interaction Chromatography (HILIC) opt2->sub2_1 Separates based on polarity/hydrophilicity sub2_2 B) Size-Exclusion Chromatography (SEC) opt2->sub2_2 Separates based on molecular size sub3_1 A) Liquid-Liquid Extraction (LLE) (See Protocol 1) opt3->sub3_1 Partitions impurity into one phase sub3_2 B) Solid-Phase Extraction (SPE) opt3->sub3_2 Binds peptide, washes away impurity sub3_3 C) Selective Precipitation opt3->sub3_3 Precipitate peptide, impurity stays in solution

Caption: Decision tree for resolving H-Aib-NH2 co-elution.

Scenario 3: I tried a liquid-liquid extraction to remove the H-Aib-NH2, but my peptide yield was very low.

  • Diagnosis: Your peptide either precipitated at the solvent interface or partitioned into the wrong phase along with the impurity. This can happen if the solvent system was not well-matched to your peptide's solubility profile.[13]

  • Solution:

    • Perform a Small-Scale Test: Before committing your entire batch, take a small aliquot of the crude mixture and test the LLE protocol. Analyze all phases (aqueous, organic, and any precipitate) by analytical HPLC or LC-MS to see where your peptide is going.

    • Adjust pH: The charge state of your peptide dramatically affects its solubility. Adjusting the pH of the aqueous phase away from the peptide's isoelectric point can keep it dissolved and drive it into the desired layer.[14]

    • Try Different Solvents: The choice of the immiscible organic solvent is critical. Solvents like ethyl acetate, dichloromethane (DCM), or methyl tert-butyl ether (MTBE) have different polarities. Test a few to find the one that best separates the impurity from your peptide.[8][13]

Detailed Experimental Protocols
Protocol 1: Pre-Purification by Liquid-Liquid Extraction (LLE)

This protocol is designed to remove the bulk of polar impurities like H-Aib-NH2 from a crude peptide mixture before chromatographic purification.

  • Dissolution: Dissolve the lyophilized crude peptide in a minimal volume of an appropriate aqueous buffer. A good starting point is 0.1% trifluoroacetic acid (TFA) or 1% acetic acid in water. The goal is to fully dissolve the target peptide.

  • Solvent Addition: Transfer the aqueous solution to a separatory funnel. Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). Ethyl acetate is often effective at extracting small, moderately polar molecules while leaving larger peptides in the aqueous phase.[8]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to fully separate. The more dense layer (usually the aqueous phase) will be at the bottom.

  • Collection: Drain the aqueous layer containing your target peptide into a clean flask.

  • Re-extraction (Optional): For maximum purity, you can add a fresh portion of the organic solvent to the collected aqueous phase and repeat the extraction process (steps 3-5).

  • Analysis & Preparation: Analyze a small sample of the washed aqueous phase by analytical HPLC to confirm the reduction of the H-Aib-NH2 peak. Lyophilize the aqueous phase to obtain a cleaner crude product ready for final purification by RP-HPLC.

G cluster_0 start Start: Lyophilized Crude Peptide step1 1. Dissolve in Aqueous Buffer (e.g., 0.1% TFA) start->step1 step2 2. Add equal volume of immiscible organic solvent (e.g., Ethyl Acetate) step1->step2 step3 3. Shake & Vent step2->step3 step4 4. Allow Layers to Separate step3->step4 step5 5. Drain & Collect Aqueous Layer step4->step5 waste Organic Layer: Contains H-Aib-NH2 and other impurities (Discard) step4->waste step6 6. Analyze Aqueous Layer (HPLC/LC-MS) step5->step6 end Result: Cleaner Peptide Solution for Lyophilization and Final HPLC step6->end

Caption: Workflow for Liquid-Liquid Extraction (LLE) cleanup.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

This method is ideal when the primary difference between your peptide and impurity is size.

  • Column and Mobile Phase Selection: Choose an SEC column with a fractionation range appropriate for your peptide's molecular weight (e.g., a range of 100 - 7000 Da would be suitable). The mobile phase should be a buffer in which your peptide is highly soluble, often an aqueous buffer like ammonium acetate or phosphate-buffered saline.

  • Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the chosen mobile phase.

  • Sample Preparation: Dissolve the crude peptide in the mobile phase. Ensure the solution is free of particulates by filtering it through a 0.22 µm syringe filter.

  • Injection and Elution: Inject the sample onto the column. The volume should typically be less than 5% of the total column volume for optimal resolution. Elute isocratically (no gradient).

  • Fraction Collection: Molecules will elute in order of decreasing size. Your peptide will elute before the much smaller H-Aib-NH2. Collect fractions and analyze by analytical HPLC or MS to identify those containing the pure peptide.

  • Desalting: Pool the pure fractions. Since the peptide is now in a non-volatile buffer, a final desalting step using a C18 SPE cartridge or a quick RP-HPLC run with a volatile mobile phase (like water/acetonitrile with TFA) is required before lyophilization.

References
  • Alpert, A.J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196. [Link]

  • Walsh, S. T. R., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(73), 10731-10734. [Link]

  • Biotage. (2023). Handling difficult peptides - how to purify beta amyloid peptides. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Gilar, M., et al. (2005). Orthogonality of separation in two-dimensional liquid chromatography. Analytical Chemistry, 77(19), 6426-6434. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]

  • Poole, C. F. (2003). The Essence of Chromatography. Elsevier. [Link]

  • Reyes-De-Corcuera, J. I. (2010). Liquid-Liquid Extraction for the Separation of Biological Molecules. In Comprehensive Biotechnology (Second Edition). [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Mant, C. T., & Hodges, R. S. (1991). High-performance liquid chromatography of peptides. In HPLC of Peptides and Proteins (pp. 307-324). Springer, Boston, MA. [Link]

  • Aguilar, M. I. (2004). Reversed-Phase High-Performance Liquid Chromatography. In HPLC of Peptides and Proteins: Methods and Protocols (pp. 3-29). Humana Press. [Link]

  • Talukdar, A., et al. (1988). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • LibreTexts Chemistry. (2024). Structure and Properties of Amines. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Waters Corporation. (n.d.). Peptide Separation Technology. [Link]

  • Yang, H., et al. (2021). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters Corporation Application Note. [Link]

  • Agilent Technologies. (2008). Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules. [Link]

  • Go, E. P., et al. (2003). In situ liquid-liquid extraction as a sample preparation method for matrix-assisted laser desorption/ionization MS analysis of polypeptide mixtures. Analytical Chemistry, 75(10), 2525-2531. [Link]

  • Google Patents. (2014).
  • ResearchGate. (2023). Is it possible to extract amino acids from water using extraction?[Link]

  • Al-Farhan, K. (2016). Extraction of Amino Acids-A Review. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2974-2987. [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha, alpha-disubstituted amino acids. Biochemistry, 29(28), 6747-6756. [Link]

  • Ott, C., et al. (2010). Process development of a liquid-phase peptide synthesis. In Peptides for Youth. Springer, New York, NY. [Link]

  • Inai, Y., et al. (2000). Molecular and crystal structures of Aib-containing oligopeptides Boc-Leu4-Aib-Leu4-OBzl and Boc-(Leu4-Aib)2-OBzl. Journal of Peptide Research, 55(5), 389-400. [Link]

  • Albericio, F., & Kruger, H. G. (2012). Greening the synthesis of peptide therapeutics: an industrial perspective. Royal Society of Chemistry. [Link]

  • Nozaki, Y., & Tanford, C. (1971). The solubility of amino acids and two glycine peptides in aqueous ethanol and dioxane solutions. Establishment of a hydrophobicity scale. Journal of Biological Chemistry, 246(7), 2211-2217. [Link]

  • Quora. (2025). What are the common challenges faced in peptide purification using chromatography?[Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Detecting Incomplete Coupling of 2-Methylalaninamide via Kaiser Test

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we address a common and critical challenge: the reliable detection of coupling efficiency for sterically hindered amino acids, specifically 2-methylalaninamide (Aib), using the standard Kaiser (ninhydrin) test. Due to its tertiary amine nature once coupled, and the steric bulk of its gem-dimethyl group, Aib presents unique difficulties that can lead to misleading results and compromised synthesis integrity.

This document provides in-depth troubleshooting, explains the underlying chemical principles, and offers validated protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Kaiser test?

A1: The Kaiser test is a highly sensitive colorimetric assay designed to detect the presence of free primary amines.[1][2] In the context of SPPS, it is used to verify the completion of an amino acid coupling reaction. The test utilizes ninhydrin, which reacts with the N-terminal primary amine of the resin-bound peptide under heated conditions to produce an intense blue-purple compound known as Ruhemann's purple.[3][4] A positive blue result indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[2][5]

Q2: Why is the Kaiser test problematic for 2-methylalaninamide (Aib)?

A2: The Kaiser test is unreliable for 2-methylalaninamide and other N-substituted or sterically hindered amino acids for two primary reasons:

  • Steric Hindrance: The gem-dimethyl group of Aib can physically block the ninhydrin reagent from accessing the N-terminal amine, even if it is uncoupled. This can lead to a "false negative" result, where the test appears colorless or yellow, incorrectly suggesting a complete reaction.[5][6]

  • Secondary Amine Formation: Once Aib is successfully coupled, the subsequent amino acid to be added will be coupling to a secondary amine. The Kaiser test is inherently unreliable for secondary amines, which do not produce the characteristic Ruhemann's purple.[1][7] Instead, they typically yield a much less intense yellow or reddish-brown color, which can be easily misinterpreted.[7][8]

Q3: What does a "false negative" Kaiser test result mean?

A3: A false-negative test result is one that fails to detect a condition that is actually present.[9] In this context, it means the Kaiser test shows a negative result (colorless/yellow beads), suggesting the coupling is complete, when in reality, a significant amount of the N-terminal amine of the previous residue remains unreacted because the bulky 2-methylalaninamide failed to couple efficiently.[6] This can lead to the formation of deletion sequences, compromising the purity and identity of the final peptide.[10]

Q4: Can I trust a positive (blue) Kaiser test result when working with Aib?

A4: A distinctly positive (intense blue) result after attempting to couple Aib is a reliable indicator of a failed coupling. It signals that the primary amine of the preceding residue is still largely available. In this case, a recoupling step is necessary.[11] The ambiguity primarily arises from negative or faint-colored results.

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter when using the Kaiser test with 2-methylalaninamide.

Scenario 1: Your Kaiser test is negative (colorless/yellow) after the first Aib coupling. Should you proceed?

Underlying Cause: This is the classic scenario for a potential false negative due to the steric hindrance of Aib.[5] The ninhydrin reagent may be unable to reach the unreacted primary amines on the resin, leading to a misleading negative result. Proceeding without confirmation risks creating deletion sequences.

Recommended Action Plan:

  • Do Not Proceed Blindly: Assume the coupling may be incomplete.

  • Perform a Double Coupling: The most straightforward approach is to perform a second coupling reaction with a fresh preparation of activated 2-methylalaninamide.[7] For sterically hindered residues, this is often a necessary step to drive the reaction to completion.

  • Utilize a More Potent Coupling Reagent: If you are using standard reagents like HBTU, consider switching to a more powerful coupling agent such as HATU or COMU for the recoupling step.[10]

  • Consider an Alternative Test: For absolute certainty, especially during a critical synthesis, use a test suitable for detecting secondary amines or one that is less susceptible to steric effects. The Chloranil test is a highly recommended alternative.[5][7]

Scenario 2: The Kaiser test beads are faintly blue or the solution is blue but the beads are colorless.

Underlying Cause: This ambiguous result often indicates a nearly complete but still suboptimal coupling.[1] The blue color in the solution can arise from trace amounts of unreacted amines or slight degradation of the Fmoc-group under the test conditions, which can release a primary amine.[5][7]

Recommended Action Plan:

  • Interpret with Caution: Treat this result as an incomplete coupling.

  • Recouple: Perform a second coupling to ensure the reaction goes to completion.

  • Capping (Optional but Recommended): If, after a second coupling, a faint positive result persists, it is advisable to "cap" the remaining unreacted amines. This is done by acetylating them with acetic anhydride.[7] Capping prevents the unreacted sites from participating in subsequent coupling steps, thus avoiding the formation of deletion peptide impurities.[7]

Workflow: Troubleshooting a Negative Kaiser Test for Aib

Below is a logical workflow for decision-making when faced with a negative Kaiser test result after an Aib coupling step.

G start Initial Aib Coupling Step Complete kaiser_test Perform Kaiser Test start->kaiser_test result Observe Result kaiser_test->result negative Negative Result (Colorless/Yellow) result->negative Colorless positive Strong Positive Result (Intense Blue) result->positive Blue ambiguous Ambiguous Result (Faint Blue / Blue Solution) result->ambiguous Faint Blue assume_incomplete Assume Incomplete Coupling (Potential False Negative) negative->assume_incomplete recouple2 Perform Double Coupling positive->recouple2 recouple Perform Double Coupling (Use fresh reagents, consider HATU) ambiguous->recouple assume_incomplete->recouple alt_test Perform Alternative Test (e.g., Chloranil Test) recouple->alt_test recouple2->alt_test alt_result Observe Alt. Test Result alt_test->alt_result alt_neg Negative Result alt_result->alt_neg Negative alt_pos Positive Result alt_result->alt_pos Positive proceed Proceed to Next Fmoc Deprotection alt_neg->proceed capping Optional: Cap with Acetic Anhydride alt_pos->capping capping->proceed

Caption: Decision workflow for a negative Kaiser test with Aib.

Experimental Protocols & Data Interpretation

Protocol 1: Standard Kaiser Test

This qualitative test is used to detect the presence of free primary amines.[10]

Reagents:

  • Solution A: 1 mL of a 1 mM aqueous KCN solution diluted into 49 mL of pyridine.[10]

  • Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.[10]

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[10]

Procedure:

  • Place a small sample of resin (10-15 beads) into a small glass test tube.

  • Thoroughly wash the resin beads with DMF to remove any residual reagents.[5]

  • Add 2-3 drops of each Solution A, B, and C to the test tube.[10]

  • Heat the test tube at 110°C for 5 minutes.[1][10] Avoid excessive heating, as it can cause Fmoc-group degradation and lead to false positives.[5][7]

  • Allow the tube to cool and observe the color of the beads and the solution.

Protocol 2: Chloranil Test (for Secondary Amines)

This test is a reliable alternative when the Kaiser test is unsuitable, such as after coupling Aib or Proline.[5][7]

Reagents:

  • Acetaldehyde

  • p-chloranil solution (1g of p-chloranil in 49 mL of DMF)

Procedure:

  • Wash a small sample of resin beads thoroughly with DMF in a test tube.

  • Add 2-3 drops of acetaldehyde and 2-3 drops of the p-chloranil solution.[5]

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads. A blue or greenish-blue color indicates the presence of an uncoupled secondary amine.[5]

Data Interpretation Table
TestObservation (Beads & Solution)InterpretationRecommended Action
Kaiser Test Intense BlueIncomplete Coupling[1]Recouple.
Colorless / YellowPotentially Complete or False Negative [5]Perform a precautionary double coupling or use an alternative test.
Yellow beads, Blue solutionNearly Complete Coupling[5]Extend coupling time or recouple. Consider capping.
Chloranil Test Blue / Greenish-BlueIncomplete Coupling (Secondary Amine Present)[5]Recouple.
Colorless / YellowComplete CouplingProceed to the next synthesis step.
The Chemistry of the Kaiser Test: Why It Fails for Hindered Amines

The Kaiser test reaction proceeds via the oxidative deamination of a primary amine by two molecules of ninhydrin.[8][12] The reaction culminates in the formation of a conjugated system, Ruhemann's purple, which is intensely colored.

G cluster_0 Kaiser Test Mechanism (Primary Amine) cluster_1 Interaction with Hindered Amine (Aib) A Primary Amine (R-NH2) C Schiff Base Intermediate A->C B Ninhydrin (2 molecules) B->C D Decarboxylation & Hydrolysis C->D E Ruhemann's Purple (Intense Blue Color) D->E F Hindered Primary Amine (Aib-NH2) H Steric Clash Blocks Reaction F->H G Ninhydrin G->H I No Reaction or Yellow Iminium Salt H->I

Sources

Validation & Comparative

Advanced Spectral Analysis Guide: 2-Amino-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-methylpropanamide (also known as


-aminoisobutyramide or H-Aib-NH2) is a critical intermediate in the synthesis of peptidomimetics, specifically for inducing helical conformations in peptide backbones via the "gem-dimethyl" effect.

This guide provides a rigorous comparative analysis of the 1H NMR spectral signature of 2-Amino-2-methylpropanamide. Unlike standard spectral lists, this document compares the product against its closest structural analogue (L-Alaninamide ) and evaluates solvent performance (DMSO-


 vs. 

) to provide a self-validating identification protocol for researchers.

Structural Logic & Proton Assignment

Before analyzing the spectrum, we must establish the magnetic environments. The molecule possesses unique symmetry that distinguishes it from standard amino acid amides.

The Molecular Framework
  • Gem-Dimethyl Group: Two methyl groups attached to a quaternary carbon (

    
    ). They are chemically equivalent due to free rotation and the achiral nature of the 
    
    
    
    .
  • Quaternary Alpha-Carbon: No proton is attached to the

    
    . This is the diagnostic "silent" region compared to other amino acids.
    
  • Exchangeable Protons:

    • Amine (

      
      ):  Electronically shielded, typically broad.
      
    • Amide (

      
      ):  Deshielded, restricted rotation often leads to non-equivalence (two distinct peaks).
      
Visualization of Connectivity

The following diagram illustrates the proton environments and the decision logic for assignment.

G cluster_logic Diagnostic Logic Mol 2-Amino-2-methylpropanamide AlphaC Quaternary C (No Proton) Mol->AlphaC Core Methyls Gem-Dimethyl (6H, Singlet) ~1.1 - 1.3 ppm AlphaC->Methyls Attached Amine Free Amine (-NH2) (2H, Broad) ~1.5 - 2.0 ppm AlphaC->Amine Attached Amide Primary Amide (-CONH2) (2H, Broad/Split) ~6.5 - 7.5 ppm AlphaC->Amide via Carbonyl Logic1 Check 3.0-4.0 ppm Logic2 Signal Present? Logic1->Logic2 ResultA Likely Alaninamide (Methine CH) Logic2->ResultA Yes (q) ResultB Likely Aib-Amide (Quaternary C) Logic2->ResultB No

Figure 1: Structural connectivity and diagnostic logic for distinguishing Aib-amide from chiral amino acid amides.

Comparative Analysis: Product vs. Alternatives

To ensure robust identification, we compare the target molecule against a structural alternative (to prevent misidentification) and a solvent alternative (to optimize data quality).

Structural Comparison: Aib-Amide vs. L-Alaninamide

The most common impurity or misidentified compound is L-Alaninamide. Both are small, white, crystalline amino acid amides.

Feature2-Amino-2-methylpropanamide (Target)L-Alaninamide (Alternative)Diagnostic Implication
Alpha-Proton Absent Quartet (~3.3 ppm) Primary Check: If you see a quartet around 3.3 ppm, it is NOT Aib-amide.
Methyl Group Singlet (6H) Doublet (3H) Aib-amide methyls are isolated from spin-spin coupling.
Chirality AchiralChiral (L-isomer)Aib-amide cannot be resolved by chiral shift reagents.
Solvent Performance: DMSO- vs.

The choice of solvent drastically alters the visibility of 66% of the protons in this molecule (the N-H protons).

ParameterDMSO-

(Recommended)

(Alternative)
Analysis
Amide Protons Visible (Distinct peaks)Invisible (Exchanged)DMSO is required to verify the amide functionality.
Amine Protons Visible (Broad singlet)Invisible (Exchanged)

simplifies the spectrum to a single methyl peak, losing structural information.
Water Peak ~3.3 ppm (distinct)~4.79 ppm (dominant)DMSO allows clear integration of alkyl regions without HDO interference.

Experimental Data & Spectral Assignments

The following data represents the Free Base form in DMSO-


 .
Note: If your sample is the Hydrochloride salt (HCl), the amine protons will shift downfield to ~8.0-8.5 ppm (

).
Chemical Shift Table (DMSO- , 400 MHz)
Frequency (

ppm)
MultiplicityIntegrationAssignmentNotes
1.18 Singlet (s)6H

High field due to electron-donating alkyl nature. Sharp singlet confirms no neighboring protons.
1.75 Broad Singlet (br s)2H

(Amine)
Chemical shift is concentration/temperature dependent. May broaden due to quadrupole relaxation of

.
6.90 Broad Singlet1H

Amide proton

(trans to carbonyl).
7.15 Broad Singlet1H

Amide proton

(cis to carbonyl). Non-equivalent due to restricted C-N rotation.
Detailed Interpretation
  • The Gem-Dimethyl Singlet (1.18 ppm): This is the anchor of the spectrum. Unlike Alanine (doublet) or Valine (two doublets), this must be a clean singlet. If splitting is observed, suspect contamination with Alaninamide.

  • The Amide Region (6.9 - 7.2 ppm): You will often see two "humps" rather than a sharp singlet. This is not an impurity. It is due to the partial double-bond character of the amide bond (

    
    ), which slows rotation on the NMR timescale, creating two distinct magnetic environments for the amide protons (
    
    
    
    and
    
    
    ).
  • The Missing Alpha-Proton: The region between 2.5 ppm and 4.5 ppm should be effectively empty (except for the solvent residual peak at 2.50 ppm and water at 3.33 ppm). Any signals here indicate impurities.

Validated Experimental Protocol

To obtain the high-fidelity spectrum described above, follow this specific workflow.

Sample Preparation Workflow

Prep Start Start: Sample Preparation Weigh Weigh 10-15 mg 2-Amino-2-methylpropanamide Start->Weigh Solvent Add 0.6 mL DMSO-d6 (Ampoule grade preferred) Weigh->Solvent Mix Vortex until dissolved (Ensure clear solution) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Check Check: Is solution cloudy? Transfer->Check Filter Filter through glass wool Check->Filter Yes Acquire Acquire 1H NMR (ns=16, d1=5s) Check->Acquire No (Clear) Filter->Acquire

Figure 2: Sample preparation workflow to minimize artifacts.

Critical Acquisition Parameters
  • Relaxation Delay (d1): Set to 5 seconds . The methyl protons have a long

    
     relaxation time. A short delay (e.g., 1s) will suppress the methyl integration relative to the amide protons, leading to incorrect integration ratios (e.g., measuring 4H instead of 6H).
    
  • Temperature: Run at 298K (25°C) . Increasing temperature can accelerate the exchange of amide protons, causing the two amide peaks to coalesce into one broad peak, which might be confused with a single impurity.

Troubleshooting & Common Pitfalls

Issue 1: "I see a doublet at 1.3 ppm instead of a singlet."
  • Cause: You likely have Alaninamide or Alanine contamination.

  • Verification: Look for a quartet at ~3.5 - 4.0 ppm. If present, the sample is mislabeled or impure.

Issue 2: "The amide peaks are missing."
  • Cause:

    • Solvent is

      
       or 
      
      
      
      (Protons exchanged).
    • Sample is very wet (Rapid exchange with water).

  • Solution: Dry the sample under vacuum and use fresh DMSO-

    
     from a sealed ampoule.
    
Issue 3: "The amine peak is at 8.2 ppm."
  • Cause: You have the Hydrochloride salt (

    
    ), not the free base.
    
  • Solution: This is normal for the salt form. To see the free base spectrum, add 1 drop of

    
     (if in 
    
    
    
    ) or treat with base, but usually, characterizing the salt is sufficient if the shift is expected.

References

  • SDBS Web: Spectral Database for Organic Compounds. SDBS No. 17235 (Related Analogue Logic). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • PubChem Compound Summary. 2-Amino-2-methylpropanamide (CID 6453783). National Center for Biotechnology Information. Available at: [Link]

  • Reich, H. J. (2023). Bordwell pKa Table & NMR Data Collection. University of Wisconsin-Madison. (Source for solvent residual peak data in DMSO vs D2O). Available at: [Link]

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Aib-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aib Anomaly in Peptide Analysis

In the landscape of peptide-based therapeutics and drug development, the incorporation of non-proteinogenic amino acids is a cornerstone of modern design. Among these, α-aminoisobutyric acid (Aib), an achiral amino acid featuring a gem-dimethyl group on its α-carbon, holds a prominent position. The unique structural constraint imposed by the two methyl groups severely restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles, strongly promoting the formation of stable helical structures, such as 3₁₀- or α-helices.[1][2][3] This conformational rigidity not only enhances biological activity but also confers a significant advantage: increased resistance to enzymatic degradation by proteases.[4][5]

However, the very properties that make Aib a powerful tool for peptide chemists present a unique challenge for analytical scientists. The structural rigidity and unusual substitution pattern of Aib residues dramatically alter the fragmentation behavior of these peptides in a mass spectrometer. Standard interpretation of tandem mass spectrometry (MS/MS) data, which relies on predictable peptide backbone cleavage, can become unreliable.

This guide provides a comparative analysis of the gas-phase fragmentation patterns of Aib-containing peptides versus their standard counterparts. We will delve into the mechanistic underpinnings of why these differences occur under various fragmentation regimes, provide actionable experimental protocols for their characterization, and highlight the diagnostic ions that are critical for confident identification. This document is intended for researchers, chemists, and mass spectrometrists who are synthesizing, characterizing, or quantifying these modified peptides.

Pillar 1: Understanding the Fragmentation Toolbox

Tandem mass spectrometry (MS/MS) is the gold standard for peptide sequencing. The process involves isolating a specific peptide ion (the precursor) and inducing it to fragment. The resulting fragment ions (the product ions) are then mass-analyzed to reveal the peptide's sequence. The method used to induce fragmentation is critical and directly influences the type of information obtained.

Collision-Induced Dissociation (CID)

CID is the most common fragmentation method. It is an ergodic, or "slow-heating," process where precursor ions are vibrationally excited through multiple collisions with a neutral gas (e.g., nitrogen or argon).[6][7] This added internal energy is redistributed throughout the ion until it localizes in the weakest chemical bond, which, in a standard peptide, is the amide bond of the backbone. This results in the characteristic b- and y-type ions .[8][9][10]

Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves a chemical reaction between a multiply-charged peptide cation and a radical anion.[11][12] The transfer of an electron induces fragmentation through a different mechanism that is not dependent on the vibrational energy landscape of the peptide. This process preferentially cleaves the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions .[7][9] A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) that are often lost during CID.

Fragmentation_Techniques cluster_CID Collision-Induced Dissociation (CID) cluster_ETD Electron-Transfer Dissociation (ETD) CID_Precursor [Peptide+nH]ⁿ⁺ CID_Process Collisions (Slow Heating) CID_Precursor->CID_Process CID_Fragments b- and y-ions (Amide Bond Cleavage) CID_Process->CID_Fragments ETD_Precursor [Peptide+nH]ⁿ⁺ (n≥2) ETD_Process Electron Transfer (Radical Anion) ETD_Precursor->ETD_Process ETD_Fragments c- and z-ions (N-Cα Bond Cleavage) ETD_Process->ETD_Fragments

Caption: Comparison of CID and ETD fragmentation mechanisms.

Pillar 2: The Aib Fragmentation Signature: A Comparative Analysis

The presence of an Aib residue fundamentally alters the energetics of peptide fragmentation. The steric hindrance from the gem-dimethyl group and the lack of an α-proton change the rules of the game, leading to fragmentation pathways that are less common or absent in standard peptides.

Behavior under Collision-Induced Dissociation (CID)

While standard peptides reliably produce a ladder of b- and y-ions, Aib-containing peptides exhibit more complex CID spectra.

  • Suppression of Adjacent Cleavages: The amide bond N-terminal to the Aib residue is often strengthened, leading to a lower abundance or complete absence of the corresponding y-ion. Conversely, cleavage C-terminal to Aib can also be affected.

  • Dominance of a₁/b₂ Ions: Aib-containing peptides often show a very intense a₁ or b₂ ion, especially when Aib is near the N-terminus. The H-Aib-Ala⁺ b₂ ion, for instance, readily fragments to the a₁ ion, a process rationalized by the formation of a stable protonated oxazolone structure.[13]

  • Diagnostic Cα-CO Bond Cleavage: A highly characteristic fragmentation for Aib is the cleavage of the Cα-CO bond within the residue itself. This pathway is unusual for standard amino acids but is promoted in Aib. For example, in sequences like Xxx-Lys-Aib, a neutral loss of 57 Da from the b₃ ion has been observed, corresponding to the loss of the Aib-derived (CH₃)₂C=NH fragment.[14] This provides a powerful diagnostic marker for the presence of Aib.

Aib_CID_Fragmentation cluster_standard Standard Peptide (e.g., -Ala-Lys-) cluster_aib Aib-Containing Peptide (e.g., -Aib-Lys-) Standard ...-NH-CH(CH₃)-CO]--[NH-CH(R)-CO-... Standard_b b-ion Standard->Standard_b Amide Cleavage Standard_y y-ion Standard->Standard_y Amide Cleavage Aib ...-NH-C(CH₃)₂-CO]--[NH-CH(R)-CO-... Aib_b b-ion (Often suppressed) Aib->Aib_b Amide Cleavage Aib_y y-ion Aib->Aib_y Amide Cleavage Aib_special Cα-CO Cleavage (Diagnostic Loss) Aib->Aib_special Unique Pathway

Caption: Contrasting CID fragmentation pathways for standard vs. Aib-peptides.

Behavior under Electron-Transfer Dissociation (ETD)

ETD provides complementary and often more complete sequence information for Aib-containing peptides. Because ETD cleaves the N-Cα bond, it is less susceptible to the conformational rigidity and steric hindrance around the amide bonds that can suppress CID fragmentation.[11]

  • Comprehensive Backbone Coverage: ETD can often cleave peptide bonds adjacent to Aib that are resistant to CID, resulting in a more complete c- and z-ion series and enabling unambiguous localization of the Aib residue.

  • Preservation of Structure: For peptides containing both Aib and labile PTMs, ETD is the method of choice. It allows for sequencing of the backbone without inducing the neutral loss of the modification.

Summary of Fragmentation Characteristics

The table below summarizes the expected outcomes when analyzing Aib-containing peptides with CID and ETD. The key takeaway is that these methods are not mutually exclusive; they are complementary, and using both provides the most comprehensive structural characterization.

FeatureStandard Peptide (e.g., Alanine)Aib-Containing PeptideCausality & Experimental Insight
Primary CID Fragments Predictable b- and y-ion series.[8]Often incomplete b/y series; intense low-mass ions.Gem-dimethyl groups sterically hinder and alter the stability of certain fragments.
Diagnostic CID Ions Immonium ion at m/z 44.05.Immonium-related ion at m/z 58.07; fragments from Cα-CO cleavage.[14]The unique structure of Aib enables alternative, low-energy fragmentation channels.
Primary ETD Fragments Comprehensive c- and z-ion series.[9]Comprehensive c- and z-ion series.ETD's radical-driven mechanism is less influenced by the steric bulk of the Aib side chain.
Optimal Technique CID is often sufficient for sequencing.A combination of CID and ETD is recommended for full characterization.CID reveals unique diagnostic ions, while ETD provides robust backbone sequence coverage.

Pillar 3: Field-Proven Methodologies

Trustworthy data begins with a robust experimental design. The following protocols are starting points for the analysis of Aib-containing peptides. As a Senior Application Scientist, I must emphasize that optimization, particularly of collision energies, is paramount for novel peptides.

Protocol 1: Comprehensive Peptide Mapping using LC-MS/MS (CID/ETD)

This workflow is designed to generate both CID and ETD data from the same analytical run, providing a complete picture of the peptide's structure.

  • Sample Preparation:

    • Dissolve the purified peptide in 0.1% formic acid in water to a concentration of 1 mg/mL to create a stock solution.

    • Perform a serial dilution of the stock solution to a final working concentration of 1-10 pmol/µL in a solution of 2% acetonitrile, 0.1% formic acid in water.

    • Scientist's Note: The use of formic acid is crucial for efficient protonation in positive-ion electrospray ionization (ESI).

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 40% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Scientist's Note: A shallow gradient provides better separation and more data points across the eluting peak, which is critical for good quality MS/MS scans.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MS1 Scan: Acquire full scan spectra from m/z 300–1800.

    • MS2 Method (Data-Dependent Acquisition):

      • Set up a decision-tree method. For precursor ions with a charge state of 2+, acquire a CID spectrum. For precursors with a charge state of 3+ or higher, acquire both an ETD and a CID spectrum.

      • CID Settings: Use a normalized collision energy (NCE) of 28-32%. For Aib-peptides, it may be necessary to step the NCE (e.g., 25%, 30%, 35%) to capture both low-energy diagnostic ions and higher-energy backbone fragments.

      • ETD Settings: Set an appropriate reaction time (e.g., 20-100 ms) based on the m/z and charge state of the precursor. Enable supplemental activation (ETcaD) if available to fragment charge-reduced precursors.

    • Scientist's Note: The "charge-state-dependent" acquisition is key. CID is generally more effective for 2+ ions, while ETD excels for ions of 3+ charge and higher.[7] Acquiring both provides maximum information.

Protocol 2: Targeted Analysis for Aib Diagnostic Ions

This protocol uses a Product Ion Scan to specifically confirm the presence of an Aib residue in a complex mixture containing a known peptide.

  • Sample Preparation & LC: As described in Protocol 1.

  • Mass Spectrometry (MS):

    • Ion Source: ESI, Positive Mode.

    • MS1 Scan: Acquire a full scan to identify the precursor m/z of the target Aib-peptide.

    • MS2 Method (Product Ion Scan):

      • Continuously fragment the target precursor m/z using CID across its elution profile.

      • Use a stepped collision energy to ensure the generation of all relevant fragments.

      • Data Analysis: Extract the chromatogram for the known precursor ion and its product ions. Specifically look for the presence of the Aib immonium-related ion (m/z 58.07) and other diagnostic fragments or neutral losses identified from discovery experiments.

    • Scientist's Note: This targeted approach is highly sensitive and specific, making it ideal for confirming the identity of a peptide or for relative quantification in complex samples.

Conclusion and Outlook

The incorporation of α-aminoisobutyric acid is a valuable strategy in peptide drug design, but it necessitates a more sophisticated approach to mass spectrometric analysis. The unique structural properties of Aib lead to characteristic fragmentation patterns under CID, including the formation of diagnostic ions via pathways like Cα-CO bond cleavage.[14] While CID provides these crucial diagnostic clues, its ability to generate a complete sequence ladder can be compromised. ETD serves as an essential complementary technique, providing robust backbone fragmentation that is less affected by the conformational constraints of Aib.

For researchers and drug developers, the message is clear: relying on a single fragmentation method is insufficient for the unambiguous characterization of Aib-containing peptides. A multi-faceted approach, leveraging the strengths of both CID and ETD, is the most rigorous and scientifically sound path to confident structural elucidation. As peptide therapeutics continue to grow in complexity, the mastery of these advanced analytical strategies will be indispensable.

References

  • Title: Side Chain Driven Mass Spectral Fragmentation of Lys Containing Peptides: Cα-CO Bond Cleavage in Xxx-Lys-Xxx Sequences Source: Journal of the American Society for Mass Spectrometry - ACS Publications URL: [Link]

  • Title: Structure and fragmentation of b2 ions in peptide mass spectra Source: ACS Publications URL: [Link]

  • Title: Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides Source: PubMed URL: [Link]

  • Title: Analytical Utility of Mass Spectral Binning in Proteomic Experiments by SPectral Immonium Ion Detection (SPIID) Source: PMC URL: [Link]

  • Title: Mascot help: Peptide fragmentation Source: Mascot URL: [Link]

  • Title: The influence of solvent on conformational properties of peptides with Aib residue—a DFT study Source: PMC URL: [Link]

  • Title: ETD versus CID dissociation of peptides Source: ResearchGate URL: [Link]

  • Title: Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 Source: PubMed URL: [Link]

  • Title: Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides Source: ResearchGate URL: [Link]

  • Title: Improved Peptide Identification for Proteomic Analysis Based on Comprehensive Characterization of Electron Transfer Dissociation Spectra Source: ACS Publications URL: [Link]

  • Title: List of the theoretical masses of diagnostic and immonium ions produced by modified lysine residues Source: ResearchGate URL: [Link]

  • Title: Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra Source: ResearchGate URL: [Link]

  • Title: Peptide ion fragmentation in mass spectrometry Source: University of Alabama at Birmingham URL: [Link]

  • Title: The Generating Function of CID, ETD, and CID/ETD Pairs of Tandem Mass Spectra: Applications to Database Search Source: PMC URL: [Link]

  • Title: Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications Source: PMC URL: [Link]

  • Title: Classification of B and Y Ions in Peptide MS/MS Spectra Based on Machine Learning Source: MDPI URL: [Link]

  • Title: Mass spectrometry of peptides and proteins Source: PubMed URL: [Link]

  • Title: Peptide fragmentation - Mascot database search Source: Matrix Science URL: [Link]

  • Title: Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach Source: The Ohio State University URL: [Link]

  • Title: Fragmentation of intra-peptide and inter-peptide disulfide bonds of proteolytic peptides by nanoESI collision-induced dissociation Source: PubMed URL: [Link]

  • Title: Synthetic Mitochondria-Targeting Peptides Incorporating α‑Aminoisobutyric Acid with a Stable Amphiphilic Helix Conformation in Plant Cells Source: Kyoto University Research Information Repository URL: [Link]

  • Title: Comparison of CID, ETD and metastable atomactivated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides Source: Wiley Online Library URL: [Link]

Sources

A Comparative Guide to the Validation of H-Aib-NH2 Content in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of H-Aib-NH2 Quantification in Drug Development

H-Aib-NH2 (α-aminoisobutyric acid amide) is a non-proteinogenic amino acid that is gaining prominence as a key building block in the synthesis of peptide-based therapeutics.[1] Its unique gem-dimethyl group at the α-carbon introduces significant conformational constraints, which can enhance the metabolic stability and bioavailability of peptide drug candidates.[1] As with any pharmaceutical intermediate, the precise and accurate quantification of H-Aib-NH2 is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of three common analytical techniques for the validation of H-Aib-NH2 content: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Titration. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters outlined in the ICH Q2(R1) guidelines.[2][3][4]

Physicochemical Properties of H-Aib-NH2

Understanding the chemical nature of H-Aib-NH2 is fundamental to selecting and optimizing an appropriate analytical method.

  • Structure: H-Aib-NH2 possesses a primary amine group (-NH2) and an amide functional group (-CONH2). The presence of the lone pair of electrons on the nitrogen atom of the primary amine confers basic properties to the molecule.[5][6]

  • Polarity and Solubility: The presence of the amine and amide groups makes H-Aib-NH2 a polar molecule, rendering it soluble in water and other polar solvents.[7][8] This property is a key consideration for sample preparation and the choice of chromatographic mobile and stationary phases.

  • Volatility: Due to its polar nature and ability to form hydrogen bonds, H-Aib-NH2 is a non-volatile compound.[9] This has significant implications for the suitability of Gas Chromatography.

  • Chromophores: H-Aib-NH2 lacks a strong chromophore, which is necessary for direct UV-Vis detection in HPLC.[9] This necessitates the use of derivatization or alternative detection methods.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for quantifying H-Aib-NH2 depends on several factors, including the required sensitivity, selectivity, sample throughput, and the available instrumentation. Here, we compare three widely used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely adopted technique for the analysis of non-volatile compounds, making it well-suited for H-Aib-NH2.[10] Given that H-Aib-NH2 lacks a native chromophore, pre-column derivatization is typically employed to enable UV or fluorescence detection.

This protocol utilizes o-phthalaldehyde (OPA) as a derivatizing agent, which reacts with the primary amine of H-Aib-NH2 in the presence of a thiol to form a highly fluorescent isoindole derivative.

Experimental Protocol: HPLC-FLD Analysis of H-Aib-NH2

  • Standard and Sample Preparation:

    • Prepare a stock solution of H-Aib-NH2 reference standard in deionized water.

    • Accurately weigh the H-Aib-NH2 intermediate sample and dissolve it in deionized water to a known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add a borate buffer (pH 9.5).

    • Add the OPA/3-mercaptopropionic acid (MPA) derivatizing reagent and vortex.

    • Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.05 M sodium acetate (pH 6.5) and a mixture of methanol and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

  • Validation Parameters (as per ICH Q2(R1)):

    • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the H-Aib-NH2 standard to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Analyze the calibration standards over a defined concentration range (e.g., 0.1 - 10 µg/mL) and plot the peak area against concentration.

    • Accuracy: Perform recovery studies by spiking a known amount of H-Aib-NH2 standard into a sample matrix.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature).

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The non-polar stationary phase is ideal for retaining the relatively non-polar OPA-derivatized H-Aib-NH2.

  • Fluorescence Detection: This provides high sensitivity and selectivity, as only compounds that fluoresce at the specified wavelengths will be detected.

  • OPA Derivatization: OPA is a common and rapid derivatizing agent for primary amines, offering good stability of the derivative.

Visualization of HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Weigh and Dissolve H-Aib-NH2 Sample Deriv Derivatize with OPA/MPA Reagent Prep->Deriv Inject Inject into HPLC System Deriv->Inject Sep Separation on C18 Column Inject->Sep Detect Fluorescence Detection Sep->Detect Chrom Chromatogram Generation Detect->Chrom Quant Quantification vs. Standard Curve Chrom->Quant

Caption: HPLC with pre-column derivatization workflow.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds.[11] Since H-Aib-NH2 is non-volatile, a derivatization step is mandatory to convert it into a thermally stable and volatile compound suitable for GC analysis.[12][13][14]

This protocol involves a silylation reaction, where the active hydrogens in the amine and amide groups of H-Aib-NH2 are replaced with trimethylsilyl (TMS) groups, increasing its volatility.

Experimental Protocol: GC-FID Analysis of H-Aib-NH2

  • Standard and Sample Preparation:

    • Prepare a stock solution of H-Aib-NH2 reference standard in a suitable aprotic solvent (e.g., pyridine).

    • Accurately weigh the H-Aib-NH2 intermediate sample and dissolve it in the same solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization Procedure:

    • To a dried aliquot of the standard or sample solution in a reaction vial, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

    • Cool the vial to room temperature before injection.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5ms).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • Validation Parameters (as per ICH Q2(R1)):

    • The validation parameters are similar to those for HPLC, with a focus on ensuring the completeness and reproducibility of the derivatization reaction.

Causality Behind Experimental Choices:

  • Silylation: This is a common and effective derivatization technique for compounds with active hydrogens, making them suitable for GC analysis.[12]

  • FID Detector: The Flame Ionization Detector is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range.[11]

  • Temperature Programming: A temperature ramp is necessary to ensure the efficient elution of the derivatized analyte and any potential impurities.

Visualization of GC Workflow:

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis Prep_GC Dissolve H-Aib-NH2 in Aprotic Solvent Deriv_GC Derivatize with BSTFA/TMCS Prep_GC->Deriv_GC Inject_GC Inject into GC System Deriv_GC->Inject_GC Sep_GC Separation in Capillary Column Inject_GC->Sep_GC Detect_GC Flame Ionization Detection (FID) Sep_GC->Detect_GC Chrom_GC Chromatogram Generation Detect_GC->Chrom_GC Quant_GC Quantification vs. Standard Curve Chrom_GC->Quant_GC

Caption: GC with silylation derivatization workflow.

Non-Aqueous Titration

Titration is a classic analytical technique that can be highly accurate and precise for assaying the content of a substance. For a weak base like H-Aib-NH2, a non-aqueous titration is preferred to obtain a sharp and clear endpoint.[15][16][17]

This method involves dissolving the sample in a non-aqueous solvent and titrating it with a strong acid, also in a non-aqueous medium. The endpoint is determined potentiometrically.

Experimental Protocol: Non-Aqueous Titration of H-Aib-NH2

  • Reagent Preparation:

    • Titrant: Standardized 0.1 M Perchloric Acid (HClO4) in glacial acetic acid.

    • Solvent: Glacial acetic acid.

  • Titration Procedure:

    • Accurately weigh the H-Aib-NH2 intermediate sample and dissolve it in glacial acetic acid.

    • Immerse a suitable electrode system (e.g., a glass electrode and a reference electrode) into the solution.

    • Titrate the sample solution with the standardized 0.1 M perchloric acid, recording the potential (mV) after each addition of the titrant.

    • The endpoint is the point of maximum inflection on the titration curve (determined by the first or second derivative).

  • Calculation:

    • Calculate the percentage content of H-Aib-NH2 using the following formula: % Content = (V * M * F * 100) / W Where:

      • V = Volume of titrant consumed at the endpoint (mL)

      • M = Molarity of the titrant

      • F = Molar mass of H-Aib-NH2

      • W = Weight of the sample (mg)

  • Validation Parameters (as per ICH Q2(R1)):

    • Accuracy: Analyze a certified reference standard of H-Aib-NH2.

    • Precision: Perform multiple titrations of the same sample.

    • Specificity: While titration is less specific than chromatography, specificity can be inferred if the manufacturing process is well-controlled and the potential impurities are not basic under the titration conditions.

    • Linearity: Can be assessed by titrating different weights of the sample.

Causality Behind Experimental Choices:

  • Non-Aqueous Solvent: Glacial acetic acid is a leveling solvent that enhances the basicity of weak bases like H-Aib-NH2, resulting in a more distinct endpoint.[16]

  • Perchloric Acid Titrant: Perchloric acid in glacial acetic acid is a very strong acidic titrant, which is necessary for the accurate titration of weak bases.[17]

  • Potentiometric Detection: This provides a more objective and accurate determination of the endpoint compared to colorimetric indicators.

Visualization of Titration Workflow:

Titration_Workflow cluster_prep_titration Sample Preparation cluster_titration Titration cluster_data_titration Data Analysis Prep_Titr Weigh and Dissolve H-Aib-NH2 in Glacial Acetic Acid Titr Titrate with 0.1 M HClO4 Prep_Titr->Titr Pot Monitor Potential with Electrodes Titr->Pot Curve Plot Titration Curve Pot->Curve Endpoint Determine Endpoint (Inflection Point) Curve->Endpoint Calc Calculate % Content Endpoint->Calc

Caption: Non-aqueous potentiometric titration workflow.

Performance Comparison and Data Summary

The following table summarizes the expected performance characteristics of the three methods for the validation of H-Aib-NH2 content. The values are representative and would need to be established for each specific, validated method.

Validation ParameterHPLC-FLDGC-FIDNon-Aqueous Titration
Specificity High (Separates from impurities)High (Separates from impurities)Moderate (Titrates all basic substances)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 1.0%< 1.5%< 0.5%
Linearity (r²) > 0.999> 0.998> 0.999
LOD Low (ng/mL range)Low (ng/mL range)High (mg range)
LOQ Low (ng/mL range)Low (ng/mL range)High (mg range)
Sample Throughput Moderate (requires derivatization and run time)Low (requires lengthy derivatization)High
Cost & Complexity HighHighLow

Conclusion and Recommendations

The choice of the optimal analytical method for validating H-Aib-NH2 content in pharmaceutical intermediates is a balance between the required analytical performance and practical considerations.

  • HPLC with fluorescence detection is the recommended method for both routine quality control and for the determination of low-level impurities due to its high sensitivity and specificity.

  • GC-FID is a viable alternative to HPLC, particularly if GC expertise and instrumentation are readily available. However, the derivatization step can be more complex and time-consuming.

  • Non-aqueous titration is an excellent choice for the assay of H-Aib-NH2 in bulk material where the purity is expected to be high. It is a rapid, cost-effective, and highly precise method, but it lacks the specificity to separate and quantify impurities.

Ultimately, a combination of these methods may be employed throughout the drug development process. For instance, titration can be used for the initial bulk assay, while a stability-indicating HPLC method would be developed and validated for release testing and stability studies, where the detection and quantification of degradation products are critical. Each method must be validated according to the principles outlined in ICH Q2(R1) to ensure its suitability for its intended purpose.[2][3][4]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Amino compounds. [Link]

  • Amine Value Determination of Polymers by Nonaqueous Titration. [Link]

  • Chemical Properties of Amines. [Link]

  • Chromatography Breakthroughs in Amino Acid Analysis. [Link]

  • Amine Chemical Properties: Understanding Their Applications. [Link]

  • Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • HPLC vs GC: What Sets These Methods Apart. [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]

Sources

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